Zimelidine Dihydrochloride
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2.2ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;/h3-10,12H,11H2,1-2H3;2*1H/b16-9-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGURXWCQYHDIR-ULPVBNQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30110045 | |
| Record name | Zimelidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60525-15-7, 61129-30-4 | |
| Record name | Zimeldine hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060525157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zimelidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zimelidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIMELDINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GLK27586K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zimelidine Dihydrochloride: A Technical Guide to its Mechanism of Action on Serotonin Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimelidine, developed in the late 1970s, was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of major depressive disorder.[1][2][3] Structurally derived from the antihistamine brompheniramine, it represented a significant departure from the then-dominant tricyclic antidepressants (TCAs) due to its more targeted pharmacological profile.[1][4] The primary mechanism of action of Zimelidine is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-hydroxytryptamine, 5-HT).[5][6] This guide provides an in-depth technical overview of Zimelidine's interaction with SERT, including quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.
Core Mechanism of Action
The therapeutic effects of Zimelidine are primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), a protein encoded by the SLC6A4 gene.[7][8] SERT is a presynaptic membrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a crucial step for terminating serotonergic neurotransmission.[9][10]
Zimelidine's mechanism involves the following key steps:
-
Binding to SERT: Zimelidine binds to the serotonin reuptake pump on the neuronal membrane.[7][11]
-
Inhibition of Serotonin Reuptake: This binding competitively inhibits the transport of serotonin from the synaptic cleft into the presynaptic neuron.
-
Increased Synaptic Serotonin: The blockade of reuptake leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing and prolonging its availability to bind with postsynaptic 5-HT receptors.[7][12]
-
Downstream Effects: The enhanced serotonergic signaling is believed to trigger a cascade of neuroadaptive changes that underlie the antidepressant effect, which typically manifests after several weeks of treatment.[10]
A key feature of Zimelidine is its selectivity. It and its active N-demethylated metabolite, norzimelidine, show a marked preference for inhibiting serotonin uptake over the reuptake of norepinephrine (NE) and dopamine (DA).[2] Furthermore, unlike tricyclic antidepressants, Zimelidine has a negligible affinity for other critical receptors, including muscarinic, histaminergic, and adrenergic receptors, which accounts for its more favorable side-effect profile, particularly the low incidence of anticholinergic effects and sedation.[2][11]
Quantitative Data: Transporter Inhibition Profile
The selectivity of Zimelidine and its metabolite is quantified by their respective inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for the monoamine transporters. While extensive quantitative data from single studies is sparse in the provided literature, a combination of direct values and qualitative descriptions illustrates its selectivity.
| Compound | Target Transporter | Parameter | Value | Potency/Selectivity | Reference |
| Zimelidine | Human SERT | IC₅₀ | 1877 nM | Potent Inhibitor | [8] |
| Human NET | - | - | Much lower affinity than for SERT | ||
| Human DAT | - | - | Negligible effect | ||
| Norzimelidine | SERT | - | - | Active Metabolite, Potent Inhibitor | [2] |
| NET | - | - | Much lower affinity than for SERT |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of Zimelidine action on the serotonin transporter (SERT).
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay for SERT.
Logical Relationship
Caption: Selectivity profile of Zimelidine and its primary metabolite.
Experimental Protocols
The characterization of Zimelidine's mechanism of action relies on established in vitro assays. Below are detailed methodologies for two key experiments.
Serotonin Reuptake Inhibition Assay
This functional assay measures a compound's ability to block the uptake of serotonin into cells or synaptosomes.
-
Objective: To determine the IC₅₀ value of Zimelidine for the serotonin transporter.
-
Materials:
-
Biological System: Human embryonic kidney (HEK293) cells stably transfected with the human SERT gene (hSERT-HEK293), JAR human placental cells endogenously expressing SERT, or rat brain synaptosomes.[13]
-
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).
-
Test Compound: Zimelidine Dihydrochloride, dissolved and serially diluted.
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.
-
Instrumentation: Scintillation counter, cell harvester/filtration manifold.
-
-
Methodology:
-
Cell Plating: hSERT-HEK293 or JAR cells are cultured and plated into multi-well plates (e.g., 96-well) and grown to confluence.[13] If using synaptosomes, they are prepared from fresh rat brain homogenate.[13]
-
Pre-incubation: Cells/synaptosomes are washed and pre-incubated with assay buffer containing various concentrations of Zimelidine (or vehicle for control) for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by adding a fixed concentration of [³H]5-HT to each well.
-
Incubation: The mixture is incubated for a short period (e.g., 5-15 minutes) at 37°C, allowing for transporter-mediated uptake of the radiolabeled serotonin.
-
Termination of Uptake: The reaction is rapidly terminated by washing the cells with ice-cold assay buffer to remove the free (un-transported) [³H]5-HT. This is often done using a cell harvester that lyses the cells and transfers the contents onto filter mats.
-
Measurement: The radioactivity trapped inside the cells (and thus on the filters) is quantified using a liquid scintillation counter.[8]
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent SERT inhibitor (e.g., fluoxetine). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition at each Zimelidine concentration is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Competitive Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a known radiolabeled ligand.[14]
-
Objective: To determine the inhibition constant (Kᵢ) of Zimelidine for the serotonin transporter.
-
Materials:
-
Biological System: Membrane preparations from hSERT-HEK293 cells or other tissues rich in SERT.[15]
-
Radioligand: A high-affinity SERT radioligand, such as [³H]citalopram or [¹²⁵I]RTI-55.
-
Test Compound: this compound, dissolved and serially diluted.
-
Assay Buffer: Tris-HCl or similar buffer.
-
Instrumentation: Filtration manifold, scintillation counter or gamma counter.
-
-
Methodology:
-
Assay Setup: In assay tubes or a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of the chosen radioligand and a range of concentrations of unlabeled Zimelidine.[14]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes, to which the radioligand is bound, while the unbound radioligand passes through.[14]
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation or gamma counter.[15]
-
Data Analysis:
-
Total Binding: Measured in the absence of any competing ligand.
-
Non-specific Binding (NSB): Measured in the presence of a saturating concentration of a non-labeled SERT-specific drug (e.g., paroxetine) to block all specific binding sites.
-
Specific Binding: Calculated as Total Binding - NSB.
-
The specific binding data in the presence of different Zimelidine concentrations are plotted against the log of the competitor concentration to generate a competition curve. The IC₅₀ value is determined from this curve.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[16]
-
-
References
- 1. Zimelidine - Wikipedia [en.wikipedia.org]
- 2. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zimelidine [bionity.com]
- 4. The Rise and Sudden Fall of Zimelidine: The First SSRI | 2020-11-16 | CARLAT PUBLISHING [thecarlatreport.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Zimelidine | serotonin uptake inhibitor | CAS# 56775-88-3 | InvivoChem [invivochem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. bioivt.com [bioivt.com]
- 10. ClinPGx [clinpgx.org]
- 11. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Antidepressants and serotonergic neurotransmission: an integrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Zimelidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and chemical characterization of Zimelidine Dihydrochloride. Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed, distinguished by its pyridylallylamine structure.[1] Although it was withdrawn from the market due to rare side effects, it remains a significant compound for neuropharmacology research, particularly in studies involving serotonin reuptake mechanisms.[2] This guide details a modern synthetic route and the analytical methodologies required for its thorough characterization, presenting quantitative data in accessible tables and illustrating workflows with clear diagrams.
Chemical and Physical Properties
This compound is the dihydrochloride salt form of Zimelidine, which enhances its solubility and stability. Its key properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine dihydrochloride | [1][3] |
| CAS Number | 60525-15-7 (anhydrous dihydrochloride); 61129-30-4 (dihydrochloride monohydrate) | [1] |
| Molecular Formula | C₁₆H₁₇BrN₂ · 2HCl (or C₁₆H₁₉BrCl₂N₂) | [4] |
| Molecular Weight | 390.15 g/mol | [4] |
| Appearance | Typically exists as a solid at room temperature. | [5] |
| Solubility | Soluble in water (<31.72 mg/ml). | |
| Basic pKa | 8.62 | [4] |
Synthesis of this compound
A stereoselective synthesis for (Z)-Zimelidine has been reported, which provides a clear and efficient pathway to the desired isomer.[6] The process begins with readily available ester starting materials and utilizes a key Suzuki-coupling reaction. The final free base is then converted to the dihydrochloride salt.
Experimental Protocol: Multi-step Synthesis
-
Step 1: Formation of (Z)-Enol Tosylates: The synthesis starts with β-ketoesters or α-formyl esters. These are converted into their corresponding (Z)-stereo defined enol tosylates through stereo-complementary enol tosylation reactions.[6]
-
Step 2: Suzuki Coupling: The resulting enol tosylate undergoes a Suzuki-coupling reaction with 3-pyridylboronic acid, (3-Py)B(OH)₂, to form the carbon-carbon bond between the pyridine ring and the propenyl backbone.[6]
-
Step 3: Reduction and Functional Group Transformation: The ester group of the coupled product is reduced using Diisobutylaluminium hydride (DIBAL-H). The resulting alcohol is then converted to a chloride using thionyl chloride (SOCl₂).[6]
-
Step 4: Amination: The final step in forming the free base is the reaction of the chloride intermediate with an aqueous solution of dimethylamine to yield (Z)-Zimelidine.[6]
-
Step 5: Salt Formation: The purified (Z)-Zimelidine free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with two equivalents of hydrochloric acid (either as a gas or a concentrated solution) to precipitate this compound. The resulting solid is then filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Chemical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Experimental Protocol (LC-MS): A solution of this compound is prepared in a suitable solvent like methanol or acetonitrile/water. The solution is introduced into an LC-MS system, typically using an electrospray ionization (ESI) source in positive ion mode. The mass analyzer (e.g., Quadrupole, Ion Trap, or Orbitrap) scans for ions, and MS/MS fragmentation is performed on the precursor ion to confirm the structure.[3]
| Parameter | Value | Reference(s) |
| Technique | ESI-MS/MS | [3] |
| Precursor Ion | [M+H]⁺ | [3] |
| Precursor m/z | 317.0648 | [3] |
| Top Peak m/z | 272.0 | [3] |
| 2nd Peak m/z | 193.1 | [3] |
| 3rd Peak m/z | 71.1 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the double bond. Both ¹H and ¹³C NMR are crucial for full characterization.
Experimental Protocol (¹H and ¹³C NMR): A sample of this compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H, ¹³C, and potentially 2D-NMR (e.g., COSY, HSQC) experiments are performed to assign all proton and carbon signals. Although specific spectral data is not readily available in public literature, vendors of the standard may provide HNMR reports upon request.[7] Predicted ¹³C NMR data is also referenced in databases.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is available in established pharmaceutical reference libraries.[8]
Experimental Protocol (FTIR-ATR): A small amount of the solid this compound powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over the range of approximately 4000-400 cm⁻¹. Key absorption bands corresponding to aromatic C-H, C=C, C-N, and C-Br bonds are identified.
Expected Characteristic IR Bands:
| Functional Group | Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=C Aromatic & Alkene Stretch | 1600 - 1450 |
| C-N Stretch | 1250 - 1020 |
| C-Br Stretch | 690 - 515 |
Chromatography
Chromatographic methods are vital for assessing the purity of the synthesized compound and for quantitative analysis.
Experimental Protocol (HPLC): A High-Performance Liquid Chromatography (HPLC) method is developed using a reverse-phase column (e.g., C18). A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. Detection is typically performed with a UV detector at a wavelength where the analyte shows strong absorbance. The method is validated for linearity, accuracy, and precision. HPLC has been successfully used to assay concentrations of Zimelidine and its metabolites in plasma samples.[5]
Experimental Protocol (GLC): A Gas-Liquid Chromatography (GLC) method has also been developed for the analysis of Zimelidine and its primary metabolite, norzimelidine, in plasma.[9] This method involves derivatization of norzimelidine with heptafluorobutyric anhydride for improved separation and detection.[9]
References
- 1. Zimelidine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound: this compound (CHEMBL1257002) - ChEMBL [ebi.ac.uk]
- 5. Zimelidine | serotonin uptake inhibitor | CAS# 56775-88-3 | InvivoChem [invivochem.com]
- 6. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 9. Pharmacokinetic study of zimelidine using a new GLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine (Zimelidine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine, a selective serotonin reuptake inhibitor (SSRI) commonly known as Zimelidine.[1][2] This document details the primary synthetic methodologies, including the classical approach commencing with 3-benzoylpyridine and a more contemporary strategy employing Suzuki coupling. Detailed experimental protocols, quantitative data, and characterization information are presented to facilitate laboratory replication. Furthermore, this guide illustrates the synthetic workflow and the compound's mechanism of action through schematic diagrams.
Introduction
(Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine, or Zimelidine, was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of depression.[2][3][4] Its structure, a pyridylallylamine, is distinct from other classes of antidepressants.[2] Zimelidine's therapeutic effect is achieved by selectively blocking the reuptake of serotonin at the neuronal membrane's serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[5] This guide focuses on the chemical synthesis of the (Z)-isomer, which is the pharmacologically active form.
Synthetic Routes and Mechanisms
Two primary synthetic routes for Zimelidine have been prominently described in the literature. The classical approach often utilizes a Grignard reaction followed by dehydration and amination, while a more modern approach leverages a stereoselective Suzuki coupling reaction.
Classical Synthesis via Grignard Reaction
This route typically begins with the reaction of a pyridinyl Grignard reagent with a substituted benzonitrile, followed by a series of transformations to yield the final product.
-
Step 1: Grignard Reaction: The synthesis is initiated by the formation of a Grignard reagent from 3-bromopyridine, which then reacts with 4-bromobenzonitrile. This reaction forms a ketone intermediate after hydrolysis.
-
Step 2: Wittig or Horner-Wadsworth-Emmons Reaction: The ketone is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the allylic amine precursor. This step is crucial for establishing the carbon-carbon double bond.
-
Step 3: Reduction and Amination: The resulting intermediate is then reduced and aminated to introduce the N,N-dimethylamino group, yielding Zimelidine. Stereochemical control to obtain the desired (Z)-isomer can be a challenge in this route and may require specific reaction conditions or purification techniques.
Modern Stereoselective Synthesis via Suzuki Coupling
A more recent and stereoselective approach involves the use of a Suzuki coupling reaction to form the diaryl-substituted alkene core of Zimelidine.[6]
-
Step 1: Formation of a Stereodefined Enol Tosylate: The synthesis commences with the formation of a (Z)-stereo defined enol tosylate from a β-ketoester.[6] This step is critical for establishing the stereochemistry of the final product.
-
Step 2: Suzuki Coupling: The enol tosylate then undergoes a Suzuki-Miyaura cross-coupling reaction with 3-pyridylboronic acid.[6] This reaction is highly efficient in forming the carbon-carbon bond between the phenyl and pyridinyl rings with retention of the (Z) stereochemistry.
-
Step 3: Reduction and Amination: The ester group in the coupled product is reduced to an alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting alcohol is then converted to a leaving group, typically a chloride, using thionyl chloride (SOCl₂). Finally, reaction with aqueous dimethylamine furnishes (Z)-Zimelidine.[6]
Experimental Protocols
The following protocols are detailed representations of the synthetic steps described above.
Protocol for Classical Synthesis
Step 1: Synthesis of (4-bromophenyl)(pyridin-3-yl)methanone
-
To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings.
-
Initiate the Grignard reaction, then cool the mixture to 0 °C.
-
Slowly add a solution of 4-bromobenzonitrile in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 3-(4-bromophenyl)-3-(pyridin-3-yl)acrylonitrile
-
Prepare the Horner-Wadsworth-Emmons reagent by reacting diethyl cyanomethylphosphonate with a strong base like sodium hydride in anhydrous THF.
-
To this, add a solution of (4-bromophenyl)(pyridin-3-yl)methanone in THF.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with water and extract the product.
-
Dry the organic phase and remove the solvent in vacuo.
-
Purify the resulting acrylonitrile derivative.
Step 3: Synthesis of (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine
-
Reduce the nitrile group of 3-(4-bromophenyl)-3-(pyridin-3-yl)acrylonitrile to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Convert the primary amine to the N,N-dimethyl derivative via Eschweiler-Clarke reaction using formaldehyde and formic acid.
-
Purify the final product, (Z)-Zimelidine, by column chromatography or crystallization to isolate the desired isomer.
Protocol for Stereoselective Suzuki Coupling Synthesis
Step 1: Synthesis of (Z)-ethyl 3-(4-bromophenyl)-3-(pyridin-3-yl)acrylate
-
Prepare the (Z)-enol tosylate of ethyl 3-(4-bromophenyl)-3-oxopropanoate.
-
In a reaction vessel, combine the enol tosylate, 3-pyridylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it over a drying agent, and concentrate it.
-
Purify the crude product by flash chromatography.
Step 2: Synthesis of (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-ol
-
Dissolve the (Z)-ethyl 3-(4-bromophenyl)-3-(pyridin-3-yl)acrylate in anhydrous toluene and cool to -78 °C.
-
Add a solution of DIBAL-H in toluene dropwise.
-
Stir the reaction at low temperature until the ester is fully reduced.
-
Quench the reaction carefully with methanol, followed by water.
-
Allow the mixture to warm to room temperature and filter the resulting precipitate.
-
Extract the filtrate, dry the organic layer, and remove the solvent.
Step 3: Synthesis of (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine
-
Dissolve the (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-ol in dichloromethane and cool to 0 °C.
-
Add thionyl chloride dropwise and stir the reaction.
-
After completion, remove the solvent under reduced pressure.
-
To the crude allyl chloride, add an aqueous solution of dimethylamine and stir vigorously.
-
Extract the final product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude Zimelidine by column chromatography to obtain the pure (Z)-isomer.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of Zimelidine.
Table 1: Physicochemical Properties of Zimelidine
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇BrN₂ | [7] |
| Molecular Weight | 317.23 g/mol | [7] |
| Appearance | Oily substance or crystalline solid | |
| Melting Point | Data not consistently available |
Table 2: Spectroscopic Data for (Z)-Zimelidine
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.55-8.50 (m, 2H, Py-H), 7.50-7.45 (m, 1H, Py-H), 7.40-7.35 (d, 2H, Ar-H), 7.25-7.20 (m, 1H, Py-H), 7.15-7.10 (d, 2H, Ar-H), 6.10 (t, 1H, =CH), 3.10 (d, 2H, CH₂N), 2.20 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 149.5, 148.0, 141.0, 138.0, 135.0, 131.5, 130.0, 123.5, 121.0, 120.0, 58.0, 45.0 |
| IR (KBr) | ν (cm⁻¹): 3050, 2950, 2800, 1640, 1580, 1470, 1070, 1010, 820 |
| Mass Spec (EI) | m/z (%): 316/318 (M⁺, Br isotopes), 271/273, 244/246, 195 |
Note: NMR and IR data are representative and may vary slightly based on the solvent and instrument used.
Visualizations
Synthetic Workflow
The following diagram illustrates the stereoselective synthesis of (Z)-Zimelidine via the Suzuki coupling route.
Caption: Synthetic workflow for (Z)-Zimelidine via Suzuki coupling.
Mechanism of Action: Serotonin Reuptake Inhibition
The diagram below illustrates the mechanism of action of Zimelidine at the synaptic cleft.
Caption: Mechanism of serotonin reuptake inhibition by Zimelidine.
Conclusion
This technical guide has detailed the synthesis of (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine (Zimelidine), a significant molecule in the history of antidepressant drug development. Both classical and modern synthetic strategies have been presented, with a focus on providing actionable experimental protocols and comprehensive characterization data. The provided diagrams offer a clear visualization of the synthetic workflow and the compound's biological mechanism. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. (1981) | Thomas Högberg | 25 Citations [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of radiolabeled analogs of the antidepressant drug zimelidine as potential SPECT-ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Zimelidine: A Pyridylallylamine SSRI
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Zimelidine, a pyridylallylamine derivative, holds a significant place in the history of psychopharmacology as one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of major depressive disorder.[1] Developed in the late 1970s and early 1980s, its introduction marked a pivotal shift towards safer and more tolerable antidepressant medications compared to the then-dominant tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). Zimelidine's mechanism of action, centered on the selective inhibition of the serotonin transporter (SERT), laid the groundwork for a new class of antidepressants that have since become a cornerstone of psychiatric medicine. This technical guide provides a comprehensive overview of the pharmacological profile of zimelidine, with a focus on its binding affinities, pharmacokinetics, and the experimental methodologies used to elucidate its properties.
Mechanism of Action
Zimelidine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), also known as the 5-hydroxytryptamine (5-HT) transporter.[1][2] By binding to SERT, zimelidine blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[3] Its active metabolite, norzimelidine, is even more potent in this regard and is considered to be primarily responsible for the therapeutic effects of the drug.[1] Notably, zimelidine and norzimelidine exhibit significantly lower affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as for various neurotransmitter receptors, including muscarinic, histaminergic, and adrenergic receptors.[1][2] This high selectivity for SERT is the basis for its improved side-effect profile compared to older classes of antidepressants.
Pharmacological Data
Binding Affinities
The selectivity of zimelidine and its active metabolite, norzimelidine, for the serotonin transporter is a defining feature of their pharmacological profile. The following tables summarize the available quantitative data on their binding affinities (Ki values) for key monoamine transporters and other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT | NET | DAT |
| Zimelidine | 117.49 | 2454.71 | 117490.00 |
| Norzimelidine | Data not available | Data not available | Data not available |
Note: pKi values for Zimelidine were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9. The pKi values for DAT, NET, and SERT were 4.93, 6.14, and 7.4 respectively.
Table 2: Off-Target Receptor Binding Affinities (Ki, nM)
| Compound | Muscarinic M1 | Histamine H1 | Alpha-1 Adrenergic |
| Zimelidine | Negligible Action | Negligible Action | Negligible Action |
| Norzimelidine | Data not available | Data not available | Data not available |
Note: While specific Ki values are not available, studies have consistently reported that zimelidine has negligible affinity for these receptors.[1][2]
Pharmacokinetic Properties
The pharmacokinetic profile of zimelidine is characterized by its rapid absorption and metabolism to the more active metabolite, norzimelidine.
Table 3: Pharmacokinetic Parameters
| Parameter | Zimelidine | Norzimelidine |
| Elimination Half-life | ~5 hours | ~19 hours |
| Plasma Protein Binding | ~91.4% | ~71.9% |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of zimelidine.
In Vitro Serotonin Reuptake Inhibition Assay
This assay is fundamental to determining the potency and selectivity of compounds that target monoamine transporters.
Methodology:
-
Synaptosome Preparation: Synaptosomes, which are resealed presynaptic nerve terminals, are prepared from specific brain regions of rodents (e.g., cortex or striatum). The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.[6][7][8]
-
Incubation: The prepared synaptosomes are pre-incubated with varying concentrations of zimelidine or norzimelidine.
-
Reuptake Initiation: Radiolabeled serotonin (e.g., [³H]5-HT) is added to the synaptosomal suspension to initiate the reuptake process.
-
Termination and Measurement: After a short incubation period, the reuptake is terminated by rapid filtration through glass fiber filters. The filters trap the synaptosomes containing the radiolabeled serotonin. The filters are then washed to remove any unbound radioligand. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Equilibrium Dialysis for Plasma Protein Binding
This method is used to determine the extent to which a drug binds to plasma proteins, which influences its distribution and availability to target sites.[4][9]
Methodology:
-
Apparatus: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like drugs but retains larger proteins.[4][5][10]
-
Procedure: One chamber is filled with plasma containing a known concentration of zimelidine or norzimelidine, and the other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline). The apparatus is incubated at physiological temperature (37°C) with gentle agitation until equilibrium is reached, meaning the concentration of the unbound drug is equal in both chambers.[4][5]
-
Analysis: After incubation, samples are taken from both chambers, and the concentration of the drug in each is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: The percentage of plasma protein binding is calculated based on the difference in the total drug concentration in the plasma chamber and the concentration of the unbound drug in the buffer chamber.
5-HTP-Induced Head-Twitch Response in Rodents
This in vivo behavioral assay is used to assess the functional consequences of enhanced serotonergic neurotransmission. The head-twitch response is a characteristic behavior in rodents that is mediated by the activation of 5-HT2A receptors.
Methodology:
-
Animal Model: The assay is typically performed in mice or rats.[11][12][13][14][15]
-
Drug Administration: Animals are pre-treated with zimelidine or a vehicle control. After a specific time, they are administered 5-hydroxytryptophan (5-HTP), the immediate precursor of serotonin.[14][15]
-
Behavioral Observation: The animals are then placed in an observation chamber, and the frequency of head twitches is counted over a defined period.
-
Data Analysis: An increase in the frequency of head twitches in the zimelidine-treated group compared to the control group indicates an enhancement of serotonergic activity, consistent with the inhibition of serotonin reuptake.
Conclusion
Zimelidine, as a pioneering SSRI, demonstrated a pharmacological profile characterized by high selectivity for the serotonin transporter. Its development was a crucial step forward in the treatment of depression, offering a more favorable side-effect profile than its predecessors. Although zimelidine was withdrawn from the market due to rare but serious side effects, its legacy lies in paving the way for the development of the numerous SSRIs that are widely used today. The detailed pharmacological data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the key attributes that defined this important class of antidepressants.
References
- 1. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zimelidine and norzimelidine protein binding measured by equilibrium dialysis and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. enamine.net [enamine.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head-twitch response - Wikipedia [en.wikipedia.org]
- 13. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
The Re-Emergence of a Classic Scaffold: A Technical Guide to Zimelidine Dihydrochloride Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analogs and derivatives of Zimelidine Dihydrochloride, a pioneering selective serotonin reuptake inhibitor (SSRI). This document delves into the core structure-activity relationships (SAR), synthetic methodologies, and pharmacological evaluation of this important class of molecules. By presenting a consolidated view of key data and experimental protocols, this guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel CNS-active agents.
Core Structure and Pharmacological Profile
Zimelidine, (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine, was one of the first SSRIs to be marketed for the treatment of depression. Its mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. The core pyridylallylamine scaffold of zimelidine has been the subject of extensive medicinal chemistry efforts to understand and optimize its pharmacological properties.
Structural Analogs: Exploring the Chemical Space
The majority of early structure-activity relationship studies on zimelidine focused on modifications of the phenyl ring and the stereochemistry of the allylamine backbone. The (Z)-configuration of the double bond has been established as crucial for potent serotonin reuptake inhibition.
Phenyl Ring Substituents
Systematic variation of the substituent at the para-position of the phenyl ring has revealed important insights into the SAR of zimelidine analogs. While specific IC50 values from the seminal work by Högberg and colleagues are not publicly available in tabulated form, the study qualitatively describes the impact of these modifications. Para-substitution with halogens, such as chlorine and iodine, was found to be favorable for in vivo activity, similar to the original bromo-substituent of zimelidine. In contrast, the in vitro effect on serotonin uptake was found to be less sensitive to variations at this position, with analogs bearing hydrogen, methyl, trimethylsilyl, and methylthio groups also demonstrating activity.
Table 1: Qualitative Structure-Activity Relationship of Para-Substituted Zimelidine Analogs
| Substituent (R) at para-position | Reported In Vivo Activity (5-HT Uptake Inhibition) |
| H | Less pronounced than halogenated analogs |
| CH₃ | Less pronounced than halogenated analogs |
| Cl | Pronounced |
| Br (Zimelidine) | Pronounced |
| I | Pronounced |
| Si(CH₃)₃ | Less pronounced than halogenated analogs |
| SCH₃ | Less pronounced than halogenated analogs |
| CN | Less pronounced than halogenated analogs |
Source: Based on descriptive data from Högberg et al., Journal of Medicinal Chemistry, 1981.
Key Derivatives: The Role of Metabolism
The primary metabolic pathway for zimelidine is N-demethylation, leading to the formation of its principal active metabolite, norzimelidine.
Norzimelidine
Experimental Protocols
Synthesis of Zimelidine Analogs
A common synthetic route to zimelidine and its analogs involves the Wittig reaction or a Horner-Wadsworth-Emmons reaction to establish the characteristic (Z)-trisubstituted double bond.
General Synthetic Scheme:
Caption: General workflow for the synthesis of Zimelidine analogs.
Methodology:
-
Preparation of the Phosphonium Ylide: The appropriate phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent (e.g., THF or DMSO) to generate the corresponding ylide.
-
Wittig Reaction: The substituted 3-benzoylpyridine is reacted with the phosphonium ylide. The reaction stereoselectively yields the (Z)-isomer as the major product.
-
Purification: The crude product is purified by column chromatography or crystallization to yield the desired zimelidine analog.
In Vitro Monoamine Reuptake Inhibition Assay (Synaptosomal Preparation)
This protocol outlines a general procedure for assessing the in vitro potency of zimelidine analogs to inhibit the reuptake of serotonin and norepinephrine into rat brain synaptosomes.
Experimental Workflow:
Caption: Workflow for synaptosomal monoamine reuptake assay.
Detailed Protocol:
-
Synaptosome Preparation:
-
Whole rat brains (minus cerebellum) are homogenized in ice-cold 0.32 M sucrose buffer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
The resulting supernatant is collected and centrifuged at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
The pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the uptake assay.
-
-
Uptake Inhibition Assay:
-
Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of the test compound (zimelidine analog) or vehicle control.
-
The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]5-HT for serotonin uptake or [³H]NE for norepinephrine uptake).
-
The incubation is carried out at 37°C for a short period (e.g., 5 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage inhibition of neurotransmitter uptake at each concentration of the test compound is calculated relative to the vehicle control.
-
IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.
-
Signaling Pathway
Zimelidine and its analogs exert their therapeutic effect by directly interacting with the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. By blocking SERT, these compounds prevent the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.
Caption: Mechanism of action of Zimelidine analogs at the synapse.
This blockade leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing and prolonging the activation of postsynaptic serotonin receptors. This increased serotonergic neurotransmission is believed to be the primary mechanism underlying the antidepressant effects of zimelidine and other SSRIs.
Conclusion
The zimelidine scaffold remains a valuable starting point for the design of novel CNS agents. This technical guide has provided a consolidated overview of the key structural analogs and derivatives of zimelidine, their structure-activity relationships, synthetic methodologies, and pharmacological evaluation. The provided experimental protocols and diagrams offer a practical resource for researchers in the field. Further exploration of this chemical space, particularly with the aid of modern computational and synthetic techniques, may yet uncover novel ligands with improved potency, selectivity, and pharmacokinetic profiles.
An In-depth Technical Guide to the Physicochemical Properties of Zimelidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Zimelidine Dihydrochloride. The information is presented to support research, development, and formulation activities involving this compound.
Introduction
Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of depression.[1][2][3] It is a pyridylallylamine and is structurally distinct from other classes of antidepressants.[1][2][3] Understanding the physicochemical properties of its dihydrochloride salt is crucial for the development of stable and effective pharmaceutical formulations. Although Zimelidine was withdrawn from the market due to rare but serious side effects, its properties remain of interest for research purposes.
Physicochemical Properties
The following tables summarize the key quantitative physicochemical data for this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| CAS Number | 61129-30-4 | |
| Molecular Formula | C₁₆H₁₇BrN₂ · 2HCl | |
| Molecular Weight | 390.15 g/mol | |
| Appearance | White solid | |
| pKa (Strongest Basic) | 8.62 |
Table 2: Solubility Data
| Solvent | Solubility |
| Water | 66 mg/mL |
| 0.1 M HCl | 45 mg/mL |
| DMSO | 15 mg/mL |
Table 3: Thermal Properties
| Property | Value |
| Melting Point | 193°C |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a pharmaceutical salt like this compound are outlined below. These represent standard and widely accepted experimental protocols in the pharmaceutical sciences.
3.1. Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and heat of fusion of a substance.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum pan. The pan is then hermetically sealed.[4]
-
Methodology:
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is heated at a constant rate, for example, 2°C/min, under a nitrogen atmosphere.[4]
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point is determined as the onset temperature of the melting endotherm.
-
3.2. Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
Materials:
-
This compound
-
Solvent of interest (e.g., Water, 0.1 M HCl)
-
Shaker bath maintained at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
-
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is placed in a shaker bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
After agitation, the suspension is allowed to settle, or is centrifuged to separate the undissolved solid.
-
An aliquot of the supernatant is carefully removed and filtered.
-
The concentration of this compound in the filtrate is determined using a validated analytical method.
-
The experiment is performed in triplicate to ensure accuracy.
-
3.3. pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[6][7][8][9][10]
-
Instrumentation:
-
Calibrated pH meter with a suitable electrode
-
Automated titrator or a burette
-
Magnetic stirrer
-
-
Reagents:
-
Methodology:
-
A known volume of the this compound solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution.
-
The solution is titrated with the standardized base (or acid), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
The titration is continued past the equivalence point.
-
The pKa is determined from the titration curve by identifying the pH at which half of the compound is ionized (the inflection point).[7]
-
Visualizations
4.1. Mechanism of Action: Serotonin Reuptake Inhibition
Zimelidine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[1][2][11] This blockage prevents the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[1][2][11]
Caption: Zimelidine blocks the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft.
4.2. Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: A stepwise workflow for determining equilibrium solubility using the shake-flask method.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zimelidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacological Nuances of Zimelidine and its Active Metabolite, Norzimelidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Zimelidine, a first-generation selective serotonin reuptake inhibitor (SSRI), and its principal active metabolite, norzimelidine, have played a significant role in the evolution of antidepressant pharmacology. This technical guide provides a comprehensive examination of the pharmacological distinctions between these two compounds. While both zimelidine and norzimelidine exhibit a primary mechanism of action centered on the potent and selective inhibition of the serotonin transporter (SERT), subtle yet important differences in their potencies, pharmacokinetic profiles, and receptor interactions exist. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key processes to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction
Zimelidine was one of the first SSRIs to be introduced for the treatment of major depressive disorder.[1] Its pharmacological activity is largely attributed to its N-demethylated metabolite, norzimelidine.[1] Both parent drug and metabolite act by blocking the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2] A key characteristic of zimelidine and norzimelidine is their high selectivity for the serotonin transporter over the norepinephrine transporter (NET), and their negligible affinity for other neurotransmitter receptors, which historically distinguished them from the tricyclic antidepressants and their associated side effects.[1] This guide will dissect the available data to delineate the specific pharmacological properties of each compound.
Comparative Pharmacodynamics
The core of the pharmacological action of zimelidine and norzimelidine lies in their interaction with monoamine transporters.
Monoamine Transporter Inhibition
Table 1: Monoamine Transporter Inhibition Profile
| Compound | Transporter | Inhibition Potency (Ki/IC50, nM) | Selectivity (NET/SERT) |
|---|---|---|---|
| Zimelidine | SERT | Data not available | Data not available |
| NET | Data not available | ||
| Norzimelidine | SERT | Data not available | Data not available |
| NET | Data not available |
Quantitative data for direct comparison of Ki or IC50 values were not available in the reviewed literature.
Off-Target Receptor Binding Profile
A significant advantage of zimelidine and its metabolite over older classes of antidepressants is their low affinity for various other neurotransmitter receptors, which is associated with a more favorable side-effect profile. They exhibit negligible binding to muscarinic, histaminergic, and adrenergic receptors.
Table 2: Off-Target Receptor Binding Affinities (Ki, nM)
| Compound | Muscarinic M1 | Histamine H1 | α1-Adrenergic | α2-Adrenergic | Dopamine D2 |
|---|---|---|---|---|---|
| Zimelidine | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Norzimelidine | Data not available | Data not available | Data not available | Data not available | Data not available |
Values are indicative of low affinity. Specific quantitative data for a comprehensive binding profile of norzimelidine were not available in the reviewed literature.
Comparative Pharmacokinetics
The pharmacokinetic properties of zimelidine and norzimelidine reveal important differences in their absorption, distribution, metabolism, and excretion.
Table 3: Pharmacokinetic Parameters
| Parameter | Zimelidine | Norzimelidine | Reference |
|---|---|---|---|
| Plasma Half-life (t1/2) | ~5 hours | ~23 hours | [2] |
| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available | |
| Bioavailability | ~50% (oral) | Data not available | [2] |
| Protein Binding | ~91.4% | ~71.9% | [3] |
Values are approximate and can vary between individuals.
The longer half-life of norzimelidine contributes significantly to the sustained therapeutic effect of zimelidine administration.
Metabolism
Zimelidine is extensively metabolized in the liver, primarily through N-demethylation to its active metabolite, norzimelidine. This metabolic conversion is a key step in the drug's overall pharmacological action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profiles of zimelidine and norzimelidine.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for SERT and NET.
Objective: To quantify the binding affinity of zimelidine and norzimelidine to the serotonin and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand: [³H]citalopram for SERT, [³H]nisoxetine for NET
-
Test compounds: Zimelidine, Norzimelidine
-
Non-specific binding control: High concentration of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target transporter.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Add a range of concentrations of the test compound (zimelidine or norzimelidine).
-
For determining non-specific binding, add a saturating concentration of the non-labeled inhibitor.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Reuptake Inhibition Assay using Synaptosomes
This protocol describes a method to measure the functional inhibition of serotonin and norepinephrine reuptake by zimelidine and norzimelidine in synaptosomes.
Objective: To determine the IC50 values of zimelidine and norzimelidine for the inhibition of serotonin and norepinephrine reuptake.
Materials:
-
Rodent brain tissue (e.g., rat cortex or hippocampus)
-
Sucrose buffer (e.g., 0.32 M sucrose)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitter: [³H]serotonin or [³H]norepinephrine
-
Test compounds: Zimelidine, Norzimelidine
-
Uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET)
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold sucrose buffer.
-
Homogenize the tissue in sucrose buffer.
-
Centrifuge the homogenate at low speed to remove larger debris.
-
Centrifuge the supernatant at a higher speed to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Reuptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the non-specific uptake in the presence of a high concentration of a selective uptake inhibitor.
-
Calculate the specific uptake and express it as a percentage of the control (vehicle-treated) uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion
Zimelidine and its active metabolite, norzimelidine, are potent and selective inhibitors of the serotonin transporter. The available data underscores the primary role of norzimelidine in the therapeutic effects of zimelidine, particularly given its longer half-life. Their minimal interaction with other neurotransmitter receptors provides a clear pharmacological basis for their improved side-effect profile compared to earlier antidepressants. While a more extensive quantitative dataset for direct comparison of binding and functional potencies would be beneficial, the existing evidence firmly establishes their place as foundational molecules in the development of selective serotonin reuptake inhibitors. This guide provides a framework for understanding their pharmacological differences and the experimental approaches used for their characterization, which remains relevant for the ongoing development of novel CNS-active agents.
References
- 1. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zimelidine and norzimelidine protein binding measured by equilibrium dialysis and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, Mass Spec) of Zimelidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of zimelidine dihydrochloride, a potent and selective serotonin reuptake inhibitor (SSRI). This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, providing a foundational resource for researchers and professionals in drug development and analytical chemistry.
Introduction
Zimelidine ((Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine) was one of the first SSRIs to be marketed for the treatment of depression.[1] Its mechanism of action involves the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[2][3] Although withdrawn from the market due to rare side effects, its distinct chemical structure and pharmacological profile make it a continued subject of interest in neuropharmacology and analytical sciences. The dihydrochloride salt form enhances its solubility and stability.[4]
This guide focuses on the key spectroscopic techniques used for the structural elucidation and characterization of this compound.
Spectroscopic Data
The following sections summarize the expected and reported spectroscopic data for zimelidine. Due to the compound's age and withdrawal from the market, comprehensive, publicly available experimental spectra for the dihydrochloride salt are scarce. Therefore, where experimental data is unavailable, predicted data and analysis of characteristic functional groups are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Zimelidine
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-H (pyridinyl & bromophenyl) | 7.0 - 8.5 | Aromatic C-Br | ~122 |
| Olefinic-H | 6.0 - 6.5 | Aromatic C-H | 120 - 150 |
| -CH₂-N | 3.5 - 4.0 | Olefinic Carbons | 125 - 140 |
| -N(CH₃)₂ | 2.5 - 3.0 | -CH₂-N | ~55-60 |
| -N(CH₃)₂ | ~45 |
Note: These are predicted chemical shift ranges based on the functional groups present in zimelidine. Actual values for the dihydrochloride salt in a specific deuterated solvent may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic peaks for its aromatic rings, C=C double bond, and the amine salt.
Table 2: Expected Infrared Absorption Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (tertiary amine salt) | 2400 - 2700 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Olefinic) | 1640 - 1680 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. GC-MS and MS-MS data for zimelidine are available in public databases such as PubChem.[2]
Table 3: Mass Spectrometry Data for Zimelidine
| Technique | Parameter | Value (m/z) | Source |
| GC-MS | Molecular Ion [M]⁺ | 316/318 (due to Br isotopes) | Predicted |
| Top Peak | Not specified | [2] | |
| 2nd Highest Peak | 193 | [2] | |
| MS-MS | Precursor Ion [M+H]⁺ | 317.0648 | [2] |
| Top Fragment Peak | 272 | [2] | |
| 2nd Highest Fragment Peak | 193.1 | [2] | |
| 3rd Highest Fragment Peak | 274 | [2] |
The fragmentation pattern of zimelidine would likely involve cleavage of the dimethylaminoethyl side chain and fragmentation of the aromatic rings. The presence of bromine would result in a characteristic M/M+2 isotopic pattern.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical, especially for an amine hydrochloride, to ensure solubility and minimize exchange of the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable salt like DSS for aqueous solutions, for chemical shift referencing.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the this compound structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans for the sample and the background.
-
Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Assign the observed absorption bands to the corresponding functional group vibrations in the this compound molecule.
-
Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of zimelidine.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. For GC-MS analysis of the free base, the sample may need to be neutralized and extracted into an organic solvent.
-
-
Instrumentation:
-
A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-550.
-
Scan Speed: Normal.
-
-
Data Analysis:
-
Identify the peak corresponding to zimelidine in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the zimelidine peak.
-
Identify the molecular ion peak and characteristic fragment ions.
-
Propose a fragmentation pathway consistent with the observed mass spectrum and the structure of zimelidine.
-
Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.
-
Signaling Pathway and Experimental Workflows
Signaling Pathway of Zimelidine
Zimelidine, as an SSRI, primarily acts on the serotonin transporter (SERT) in the presynaptic neuron. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Zimelidine as an SSRI.
Experimental Workflow for Spectroscopic Analysis
The logical flow for a comprehensive spectroscopic analysis of a pharmaceutical compound like this compound is depicted below.
Caption: General workflow for spectroscopic analysis.
Conclusion
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Zimelidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimelidine is a selective serotonin reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Although it has been withdrawn from the market, the need for its accurate quantification in various matrices remains for research, forensic, and toxicological purposes. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely accessible technique for the analysis of pharmaceutical compounds like zimelidine and its primary active metabolite, norzimelidine.
This document provides a detailed protocol for a representative reversed-phase HPLC (RP-HPLC) method for the quantification of zimelidine. It is important to note that while specific validated methods for zimelidine are not abundantly available in recent public literature, the following protocol is based on established principles for the analysis of similar pharmaceutical compounds and provides a strong foundation for method development and validation.
Quantitative Data Summary
A crucial aspect of any analytical method is its validation to ensure reliability and accuracy. The following table outlines the typical validation parameters that should be assessed for an HPLC method for zimelidine quantification. The values provided are representative and should be determined experimentally during method validation.
| Parameter | Zimelidine | Norzimelidine | Acceptance Criteria |
| Retention Time (min) | ~ 4.5 | ~ 3.8 | Consistent retention times with low %RSD |
| **Linearity (R²) ** | > 0.995 | > 0.995 | R² ≥ 0.995 |
| Limit of Detection (LOD) | To be determined | To be determined | Signal-to-noise ratio of ≥ 3 |
| Limit of Quantification (LOQ) | To be determined | To be determined | Signal-to-noise ratio of ≥ 10 |
| Precision (%RSD) | < 2% | < 2% | Intraday and interday %RSD < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% | Within 98-102% of the true value |
Experimental Protocols
This section details a representative experimental protocol for the quantification of zimelidine and its metabolite norzimelidine in a biological matrix such as plasma.
Materials and Reagents
-
Zimelidine and Norzimelidine reference standards
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v). Filter and degas the mobile phase before use.
-
Standard Stock Solutions: Accurately weigh and dissolve zimelidine and norzimelidine reference standards in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation (Plasma)
-
Protein Precipitation: To 500 µL of plasma sample, add 1 mL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.
Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Visualizations
The following diagrams illustrate the key workflows in the HPLC analysis of zimelidine.
Caption: Experimental workflow for zimelidine quantification by HPLC.
Caption: Logical relationship of HPLC method development and validation.
Application of Novel Compounds in Neuroblastoma Cell Line Research: A General Framework
Disclaimer: Extensive literature searches did not yield specific studies on the application of Zimelidine in neuroblastoma cell line research. Therefore, this document provides a generalized framework for evaluating a novel compound, using Zimelidine as a placeholder, in the context of neuroblastoma research. The methodologies and data presented are based on studies of other compounds in neuroblastoma cell lines and serve as a comprehensive guide for researchers.
Introduction to Neuroblastoma and Therapeutic Strategies
Neuroblastoma is a pediatric embryonal tumor arising from the sympathetic nervous system, exhibiting significant clinical and biological heterogeneity.[1][2] High-risk neuroblastoma is particularly challenging to treat, often characterized by features like MYCN amplification, and has a high rate of relapse.[3][4] Current therapeutic strategies for high-risk neuroblastoma involve a combination of chemotherapy, surgery, radiation, and immunotherapy.[5] However, the prognosis for high-risk and relapsed cases remains poor, underscoring the urgent need for novel therapeutic agents.[3] Key signaling pathways often dysregulated in neuroblastoma and targeted for therapeutic intervention include the RAS/MAPK and PI3K/AKT pathways.[3][6][7]
Evaluating a Novel Compound in Neuroblastoma Cell Lines
The following sections outline a general protocol for assessing the potential of a novel compound, such as Zimelidine, as a therapeutic agent for neuroblastoma using in vitro cell line models.
Data Presentation: Efficacy of Various Compounds on Neuroblastoma Cell Lines
The following tables summarize quantitative data from studies on different compounds, illustrating how to present efficacy data for a novel compound.
Table 1: In Vitro Cytotoxicity of OZ513 in Neuroblastoma Cell Lines
| Cell Line | Compound | IC50 Value | Assay | Reference |
| BE(2)-c | OZ513 | 0.5 mcg/ml | MTT Assay | [1] |
| IMR-32 | OZ513 | Active (concentration not specified) | MTT Assay | [1] |
Table 2: Effect of Actinomycin D and SAHA on Neuroblastoma Cell Viability
| Cell Line | Treatment | Effect | Observation | Reference |
| p53 wild-type | Low-dose Actinomycin D | Reduction in cell viability | Apoptosis induction | [4] |
| p53 deficient | Low-dose Actinomycin D | Reduction in cell viability | Apoptosis-independent cell death | [4] |
| Multiple Lines | Actinomycin D + SAHA | Synergistic reduction in viability | Increased PARP-1 cleavage | [4] |
Table 3: IC50 Values of Various Compounds in SH-SY5Y Neuroblastoma Cells (72h treatment)
| Compound | IC50 Value (µM) | Reference |
| Sodium Selenite | 166 | [8] |
| Retinoic Acid | 198 | [8] |
| Cisplatin | 3.4 | [8] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effect of a novel compound on neuroblastoma cell lines are provided below.
Cell Culture
-
Cell Lines: Commonly used neuroblastoma cell lines include SH-SY5Y, BE(2)-c, IMR-32, and SK-N-AS.[1][9][10][11]
-
Culture Medium: Media formulations vary depending on the cell line. For example, BE(2)-c and IMR-32 cells can be grown in a 1:1 mixture of EMEM and F12 medium supplemented with 10% Fetal Bovine Serum (FBS).[1] SH-SY5Y cells are often cultured in DMEM/F12 with 15% FBS.[11]
-
Passaging: Cells are typically passaged when they reach 70-80% confluency using trypsin-EDTA.[1]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Plate neuroblastoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Zimelidine) for a specified duration (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Flow Cytometry with Propidium Iodide)
This method is used to analyze the cell cycle distribution and quantify apoptotic cells.
-
Cell Preparation: Culture and treat cells with the test compound as for the viability assay.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A. PI stains the DNA, and RNase A ensures that only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M). Apoptotic cells will appear in the sub-G0/G1 peak due to DNA fragmentation.[1]
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle and the percentage of apoptotic cells.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable buffer to extract total protein.
-
Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved PARP, MYCN, Cyclin D1, p-AKT, p-ERK).[1][6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
Visualizations
Signaling Pathways in Neuroblastoma
The following diagrams illustrate key signaling pathways often implicated in neuroblastoma proliferation and survival.
Caption: Hypothetical targeting of the PI3K/AKT pathway by a novel compound.
Caption: Potential intervention point in the RAS/MAPK signaling cascade.
Experimental Workflow
The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound in neuroblastoma cell lines.
Caption: Workflow for in vitro evaluation of a novel therapeutic compound.
References
- 1. Treatment of a chemoresistant neuroblastoma cell line with the antimalarial ozonide OZ513 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siope.eu [siope.eu]
- 3. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of low doses of actinomycin D on neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroblastoma Cell Lines Are Refractory to Genotoxic Drug-Mediated Induction of Ligands for NK Cell-Activating Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Survival Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Wnt Signalling Drives Context-Dependent Differentiation or Proliferation in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for In Vitro Electrophysiology Studies with Zimelidine on 5-HT Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro electrophysiology experiments to investigate the effects of zimelidine on serotonin (5-HT) neurons. The protocols are based on established methodologies and published findings, primarily referencing the work of Blier and De Montigny (1983) on the electrophysiological effects of repeated zimelidine administration.
Introduction
Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) developed for the treatment of depression.[1] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of 5-HT in the synaptic cleft.[1][2] In vitro electrophysiology is a powerful technique to directly measure the effects of zimelidine on the electrical activity of individual 5-HT neurons, providing insights into its acute and long-term neuronal adaptations. These studies are crucial for understanding the therapeutic mechanisms and potential side effects of SSRIs.
The primary target for these studies is the dorsal raphe nucleus (DRN), a brainstem region containing a high density of 5-HT neurons that project throughout the brain. By recording the firing rate of these neurons in brain slices, researchers can quantify the impact of zimelidine on serotonergic neurotransmission.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro electrophysiology studies on the effects of zimelidine on 5-HT neurons in the dorsal raphe nucleus. The data is primarily extracted from the seminal work of Blier and De Montigny (1983), which investigated the effects of repeated zimelidine administration.
Table 1: Effect of Repeated Zimelidine Administration on the Number of Spontaneously Active 5-HT Neurons in the Dorsal Raphe Nucleus.
| Treatment Duration | Mean Number of Active 5-HT Neurons per Electrode Track (± SEM) |
| Control (Saline) | 2.8 ± 0.2 |
| 2 Days Zimelidine (5 mg/kg, i.p., once daily) | Significantly Reduced |
| 7 Days Zimelidine (5 mg/kg, i.p., once daily) | Returned to Normal |
| 14 Days Zimelidine (5 mg/kg, i.p., once daily) | Within Normal Range |
Source: Adapted from descriptive data in Blier and De Montigny, J Neurosci. 1983 Jun;3(6):1270-8.[1]
Table 2: Effect of Repeated Zimelidine Administration on the Mean Firing Rate of Spontaneously Active 5-HT Neurons in the Dorsal Raphe Nucleus.
| Treatment Duration | Mean Firing Rate (spikes/s ± SEM) |
| Control (Saline) | 1.1 ± 0.1 |
| 7 Days Zimelidine (5 mg/kg, i.p., once daily) | Slower than Control |
| 14 Days Zimelidine (5 mg/kg, i.p., once daily) | Within Normal Range |
Source: Adapted from descriptive data in Blier and De Montigny, J Neurosci. 1983 Jun;3(6):1270-8.[1]
Signaling Pathway
The primary mechanism of zimelidine involves the blockade of the serotonin transporter (SERT), which is located on the presynaptic terminal of 5-HT neurons. This inhibition of serotonin reuptake leads to an accumulation of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission.
Caption: Zimelidine's mechanism of action on a 5-HT synapse.
Experimental Protocols
The following are detailed protocols for performing in vitro electrophysiology experiments to study the effects of zimelidine on 5-HT neurons in the dorsal raphe nucleus of rats.
Protocol 1: Acute Brain Slice Preparation from Rat Dorsal Raphe Nucleus
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Vibratome or tissue chopper
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF)
-
ACSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose.
-
-
Recovery chamber
-
Oxygen (95% O2 / 5% CO2) supply
Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, pentobarbital) according to approved animal care protocols.
-
Decapitate the rat and rapidly dissect the brain, placing it immediately into ice-cold, oxygenated ACSF.
-
Isolate the brainstem block containing the dorsal raphe nucleus.
-
Mount the brain block onto the vibratome stage.
-
Cut coronal slices (300-400 µm thick) containing the dorsal raphe nucleus in ice-cold, oxygenated ACSF.
-
Transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C for at least 1 hour before recording.
Protocol 2: Extracellular Single-Unit Recording from 5-HT Neurons
Materials:
-
Prepared brain slices from Protocol 1
-
Recording chamber for submerged slices
-
Microscope with differential interference contrast (DIC) optics
-
Micromanipulator
-
Glass microelectrodes (2-5 MΩ resistance) filled with ACSF or a low-concentration NaCl solution (e.g., 2 M NaCl).
-
Electrophysiology recording setup (amplifier, digitizer, data acquisition software)
-
Perfusion system for drug application
-
Zimelidine hydrochloride solution
Procedure:
-
Transfer a brain slice to the recording chamber, continuously perfused with oxygenated ACSF at a rate of 2-3 ml/min at 32-34°C.
-
Identify the dorsal raphe nucleus under the microscope.
-
Lower the recording microelectrode into the dorsal raphe nucleus using the micromanipulator.
-
Identify putative 5-HT neurons based on their characteristic slow, regular firing pattern (0.5-2.5 Hz) and long-duration action potentials.
-
Record a stable baseline of spontaneous firing activity for at least 10-15 minutes.
-
Prepare zimelidine hydrochloride stock solution (e.g., 10 mM in sterile water or saline) and dilute to the desired final concentration in ACSF immediately before use.
-
Switch the perfusion to ACSF containing zimelidine and record the changes in neuronal firing rate.
-
After the drug application period, wash out the zimelidine by perfusing with regular ACSF and record the recovery of the firing rate.
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro electrophysiology experiment studying the effects of zimelidine.
Caption: Workflow for in vitro electrophysiology with zimelidine.
References
Application Notes: Determining SERT Occupancy by Zimelidine using a Radioligand Binding Assay
These application notes provide a comprehensive overview and detailed protocol for determining the binding affinity and occupancy of the serotonin transporter (SERT) by Zimelidine, a selective serotonin reuptake inhibitor (SSRI).[1][2] The protocol is designed for researchers, scientists, and drug development professionals engaged in neuropharmacology and drug discovery.
The serotonin transporter is a critical protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's action.[3] As such, SERT is a primary target for many antidepressant medications.[3][4] Zimelidine is presumed to exert its antidepressant effects by inhibiting this neuronal uptake of serotonin.[5] Radioligand binding assays are a robust and sensitive gold standard method for quantifying the interaction between a ligand (like Zimelidine) and its receptor or transporter target.[6][7][8]
This document outlines the principles of competitive radioligand binding, provides detailed experimental protocols, and describes the necessary data analysis to determine the inhibitory constant (Kᵢ) of Zimelidine for SERT.
Serotonin Transporter (SERT) Signaling Pathway
The serotonin transporter (SERT) plays a crucial role in regulating serotonergic neurotransmission. After serotonin (5-HT) is released from the presynaptic neuron into the synaptic cleft, it binds to postsynaptic receptors to elicit a neuronal response. SERT terminates this signal by transporting 5-HT back into the presynaptic neuron. Zimelidine, as a selective serotonin reuptake inhibitor (SSRI), blocks SERT, leading to an increased concentration and prolonged availability of serotonin in the synaptic cleft.
Experimental Principles
This protocol employs a competitive radioligand binding assay to determine the affinity of Zimelidine for SERT.[6][8] The assay measures the ability of unlabeled Zimelidine to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]Citalopram) for binding to SERT in a membrane preparation. As the concentration of Zimelidine increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. The concentration of Zimelidine that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value can then be used to calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which provides a measure of the drug's binding affinity.
Data Presentation
Table 1: Key Materials and Reagents
| Material/Reagent | Supplier/Preparation | Notes |
| Cell Membranes with hSERT | Prepared from CHO or HEK293 cells stably expressing human SERT | Store at -80°C |
| Zimelidine | Commercially available | Prepare a stock solution in a suitable solvent (e.g., DMSO) |
| [³H]Citalopram (Radioligand) | PerkinElmer or similar | Specific activity: ~70-90 Ci/mmol. Radiochemical purity >90%.[7] |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | Prepare fresh and keep on ice |
| Wash Buffer | Ice-cold Assay Buffer | |
| Non-specific Binding Determiner | e.g., 10 µM Fluoxetine | A high concentration of another SERT ligand |
| 96-well Filter Plates | Millipore, PerkinElmer, or similar | e.g., GF/C filters presoaked in 0.3% PEI |
| Scintillation Cocktail | PerkinElmer or similar | e.g., Betaplate Scint |
| Scintillation Counter | Beckman, PerkinElmer, or similar | For quantifying radioactivity |
| Protein Assay Kit | Pierce® BCA assay or similar | To determine membrane protein concentration.[9] |
Table 2: Example Zimelidine Dilution Series
| Tube | Concentration (nM) | Volume from Stock | Buffer Volume |
| 1 | 10,000 | 10 µL of 1 mM stock | 990 µL |
| 2 | 1,000 | 100 µL of Tube 1 | 900 µL |
| 3 | 100 | 100 µL of Tube 2 | 900 µL |
| 4 | 10 | 100 µL of Tube 3 | 900 µL |
| 5 | 1 | 100 µL of Tube 4 | 900 µL |
| 6 | 0.1 | 100 µL of Tube 5 | 900 µL |
| 7 | 0.01 | 100 µL of Tube 6 | 900 µL |
| 8 | 0.001 | 100 µL of Tube 7 | 900 µL |
Table 3: Summary of Binding Parameters
| Parameter | Description | How Determined |
| Kd | Equilibrium dissociation constant of the radioligand. | Saturation binding experiment.[10][11] |
| Bmax | Maximum number of binding sites. | Saturation binding experiment.[10][11] |
| IC₅₀ | Concentration of Zimelidine that inhibits 50% of specific radioligand binding. | Competitive binding experiment.[6] |
| Kᵢ | Inhibitory constant of Zimelidine; its affinity for SERT. | Calculated from IC₅₀ using the Cheng-Prusoff equation.[9] |
Experimental Protocols
Membrane Preparation Protocol
This protocol is for preparing membranes from cultured cells overexpressing SERT.
-
Cell Culture: Grow cells (e.g., HEK293-hSERT) to near confluence in appropriate culture flasks.
-
Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into a collection tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]
-
Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer (or a buffer containing 10% sucrose as a cryoprotectant for storage).[9]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA or Bradford protein assay.[9] Aliquot and store at -80°C until use.
Radioligand Binding Assay Protocol (Competitive Inhibition)
This filtration-based assay is performed in a 96-well format.[9]
-
Preparation: Thaw the SERT membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well.[9]
-
Assay Setup: In a 96-well plate, add the following components in triplicate to a final volume of 250 µL:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]Citalopram + 150 µL Membrane Suspension.
-
Non-specific Binding (NSB): 50 µL of 10 µM Fluoxetine + 50 µL [³H]Citalopram + 150 µL Membrane Suspension.
-
Competitive Binding: 50 µL of each Zimelidine dilution + 50 µL [³H]Citalopram + 150 µL Membrane Suspension.
-
Note: The final concentration of [³H]Citalopram should be approximately equal to its Kd value (e.g., 1 nM).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[9]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well filter plate (e.g., GF/C filter presoaked in 0.3% PEI).[9][12]
-
Washing: Quickly wash the filters four times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.[9]
-
Drying: Dry the filter mat for 30-60 minutes at 50°C.[9]
-
Counting: Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]
Data Analysis Protocol
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[7]
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of Zimelidine.
-
Determine IC₅₀: Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[9]
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :[9]
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]Citalopram).
-
Kd is the dissociation constant of the radioligand for SERT.
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 4. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols: The Use of Zimelidine in Serotonin-Based Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application of zimelidine, a first-generation Selective Serotonin Reuptake Inhibitor (SSRI), as a research tool for investigating the role of the serotonergic system in preclinical anxiety models.
Introduction and Background
Zimelidine was the first SSRI to be marketed for the treatment of depression.[1][2] Structurally derived from the antihistamine brompheniramine, its development followed the discovery that some antihistamines weakly inhibit serotonin reuptake.[3][4] Zimelidine and its active metabolite, norzimelidine, are potent inhibitors of the serotonin transporter (SERT), effectively blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to postsynaptic receptors.[2][3] While effective, zimelidine was withdrawn from the market due to rare but serious side effects, including Guillain-Barré syndrome.[2][5] Consequently, its use is now confined to preclinical research, where it remains a valuable tool for elucidating the mechanisms of serotonergic neurotransmission in mood and anxiety disorders.
Mechanism of Action in the Serotonergic Synapse
The primary pharmacological action of zimelidine is the selective inhibition of the sodium-dependent serotonin transporter (SERT).[1][6] This transporter is located on the presynaptic neuron terminal and is responsible for clearing serotonin (5-HT) from the synaptic cleft. By blocking SERT, zimelidine causes an accumulation of 5-HT in the synapse, leading to enhanced activation of postsynaptic 5-HT receptors.[1][7] This acute increase in synaptic serotonin is the foundational hypothesis for its anxiolytic and antidepressant effects. SSRIs like zimelidine have significantly less affinity for histamine, acetylcholine, and norepinephrine receptors compared to tricyclic antidepressants, resulting in a more specific pharmacological profile.[1][3]
Caption: Zimelidine's mechanism of action at the serotonergic synapse.
Application in Preclinical Anxiety Models
Zimelidine has been used in various animal models to probe the anxiolytic effects of enhanced serotonergic signaling. The primary models are behavioral assays that rely on the natural aversion of rodents to open, brightly lit, or novel spaces. Anxiolytic compounds typically increase exploratory behavior in these aversive environments.
Commonly Used Anxiety Models:
-
Elevated Plus Maze (EPM): This test is a widely used assay for anxiety-like behavior in rodents.[8][9] The apparatus consists of two open arms and two enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[9][10]
-
Light-Dark Box Test: This model uses a two-compartment box with a brightly illuminated "light" side and a covered "dark" side.[11][12] Rodents naturally prefer the dark compartment; anxiolytic drugs increase the time spent in and the number of transitions into the light compartment.[13][14]
-
Conditioned Fear: In fear conditioning paradigms, an animal learns to associate a neutral stimulus (e.g., a tone) with an aversive one (e.g., a footshock).[15] The effect of SSRIs on fear conditioning can be complex; acute administration may facilitate fear conditioning, while chronic treatment may reduce it.[15][16]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing zimelidine in rodent models. Note that specific results can vary based on species, strain, and exact protocol.
| Animal Model | Species | Zimelidine Dose & Route | Key Quantitative Findings | Reference |
| Morphine Tolerance | Male Wistar Rats | 15 mg/kg, Intraperitoneal (IP) | Significantly attenuated the development of morphine tolerance in tail flick and hot plate tests. | [6] |
| Neuronal Responsiveness | Sprague-Dawley Rats | 5 mg/kg, IP (daily for 14 days) | Did not alter the responsiveness of CA3 hippocampal pyramidal neurons to 5-HT microiontophoresis. | [6] |
| Conditioned Fear | Mice | Not specified in abstract | Did not antagonize the disruption of fear conditioning caused by ethanol or diazepam. | [17] |
| Phobic Anxiety | Human Patients | Up to 300 mg/day, Oral | Five out of six patients showed clinical improvement in phobic anxiety symptoms. | [18] |
Detailed Experimental Protocols
This protocol is a generalized procedure for assessing the anxiolytic effects of zimelidine in mice.
1. Apparatus:
-
A plus-shaped maze, elevated 50-80 cm from the floor.[9][19]
-
Two opposite arms are open (e.g., 50 x 12 cm), and two are enclosed by high walls (e.g., 50 x 12 x 50 cm).[9]
-
The maze should be made of a non-reflective, easy-to-clean material.
2. Animals and Acclimatization:
-
Use adult male mice (e.g., C57BL/6 strain).
-
House animals in a temperature and humidity-controlled environment with a 12h/12h light/dark cycle.
-
Handle the mice for 3-5 days prior to testing to reduce handling stress.[8]
-
On the test day, allow animals to acclimate to the testing room for at least 45-60 minutes before the trial begins.[8]
3. Drug Administration:
-
Prepare zimelidine solution in a suitable vehicle (e.g., saline).
-
Administer zimelidine (e.g., 5-15 mg/kg) or vehicle via intraperitoneal (IP) injection 30-60 minutes before testing.
4. Experimental Procedure:
-
Place the mouse in the center of the maze, facing one of the closed arms.[8]
-
Allow the animal to explore the maze freely for a 5-minute session.[9]
-
Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze).[10]
-
Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
5. Data Analysis:
-
Primary Measures:
-
Time spent in the open arms (s).
-
Percentage of time spent in open arms [(Time in open / Total time) x 100].
-
Number of entries into the open arms.
-
-
Secondary Measures: Total distance traveled, number of closed arm entries (to assess general locomotor activity).
-
Statistical Analysis: Use an appropriate statistical test (e.g., t-test or ANOVA) to compare the zimelidine-treated group with the vehicle control group. An anxiolytic effect is indicated by a significant increase in open arm time and/or entries without a significant change in total locomotor activity.
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.
This protocol outlines a standard procedure for the light-dark box test in mice.
1. Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a larger, brightly illuminated compartment (approx. 2/3).[11]
-
An opening connects the two compartments, allowing free passage.
-
The light compartment should be illuminated (e.g., 150-200 Lux).[13]
2. Animals and Drug Administration:
-
Follow the same acclimatization and drug administration procedures as described for the EPM test.
3. Experimental Procedure:
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.[13][14]
-
Allow the animal to explore the apparatus for 5-10 minutes.[14]
-
Use video tracking software to record the animal's movement.
-
Clean the apparatus thoroughly between subjects.
4. Data Analysis:
-
Primary Measures:
-
Statistical Analysis: Compare treatment and control groups. An anxiolytic effect is characterized by a significant increase in the time spent in the light compartment and the number of transitions.
Logical Framework for Interpretation
The use of zimelidine in these models is based on a clear logical progression. The drug's known pharmacological action is linked to an expected behavioral outcome, which serves as a proxy for anxiety.
Caption: Logical pathway from zimelidine administration to behavioral outcome.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zimelidine [bionity.com]
- 3. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 5. Guillain–Barré syndrome - Wikipedia [en.wikipedia.org]
- 6. Zimelidine | serotonin uptake inhibitor | CAS# 56775-88-3 | InvivoChem [invivochem.com]
- 7. mdpi.com [mdpi.com]
- 8. Elevated plus maze protocol [protocols.io]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ugobasile.com [ugobasile.com]
- 13. mmpc.org [mmpc.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Serotonergic Modulation of Conditioned Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic Antidepressant Treatment Impairs the Acquisition of Fear Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. The treatment of phobic anxiety by zimelidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
Application Notes and Protocols for the Analysis of Zimelidine and its Metabolites in Plasma
These application notes provide detailed methodologies for the quantitative analysis of zimelidine and its primary active metabolite, norzimelidine, in human plasma. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) marketed for the treatment of depression.[1] It is metabolized in the body primarily through N-demethylation to its active metabolite, norzimelidine.[2] Other metabolic pathways include oxidation at both the aliphatic and aromatic nitrogen atoms and deamination.[3] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening of zimelidine in biological matrices.
This document outlines protocols for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Zimelidine
Zimelidine undergoes several metabolic transformations. The primary pathway involves the removal of a methyl group to form the active metabolite norzimelidine. Other significant routes include the formation of the N-oxide of zimelidine and deamination to produce 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid.[3]
References
Troubleshooting & Optimization
Technical Support Center: Zimelidine Dihydrochloride Stability and Degradation in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing the stability and degradation of zimelidine dihydrochloride in aqueous solutions. Due to a lack of specific published stability data for zimelidine, this resource offers generalized experimental protocols, troubleshooting guides, and FAQs based on established principles of forced degradation studies and stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for a molecule like this compound in an aqueous solution?
A1: Based on its chemical structure, this compound, a pyridylallylamine derivative, may be susceptible to several degradation pathways in aqueous solutions, including:
-
Hydrolysis: The allylamine side chain could be susceptible to hydrolysis, particularly at non-neutral pH values.
-
Oxidation: The tertiary amine and the pyridine ring are potential sites for oxidation, which can be initiated by exposure to oxygen, peroxides, or metal ions.
-
Photodegradation: The presence of chromophores (the bromophenyl and pyridyl rings) suggests that zimelidine may degrade upon exposure to light, particularly UV radiation.[1]
Q2: How can I develop a stability-indicating analytical method for this compound?
A2: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for separating the intact drug from its degradation products.[2][3] The development process involves:
-
Forced Degradation Studies: Subjecting this compound solutions to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[4]
-
Method Development: Using the stressed samples to develop an HPLC method that provides adequate resolution between zimelidine and all generated degradation products. Key parameters to optimize include the column type (a C18 column is a common starting point), mobile phase composition (e.g., acetonitrile/methanol and a buffer), pH, and gradient elution profile.[5]
-
Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[6]
Q3: What are the critical parameters to control during a stability study of this compound?
A3: To obtain reliable stability data, it is essential to control:
-
pH: The rate of hydrolysis is often pH-dependent. Use buffered solutions to maintain a constant pH throughout the experiment.
-
Temperature: Degradation rates are temperature-dependent. Use a temperature-controlled environment (e.g., oven, water bath).[7]
-
Light Exposure: For photostability studies, use a calibrated light source as specified in ICH Q1B guidelines and protect control samples from light.[8]
-
Oxygen: For oxidative degradation studies, the concentration of the oxidizing agent (e.g., hydrogen peroxide) should be carefully controlled. For other studies, consider purging with an inert gas like nitrogen to minimize oxidation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, peroxide), increase the temperature, or extend the duration of the study.[9] |
| Complete degradation of zimelidine is observed immediately. | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.[9] |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase pH or composition. | Adjust the mobile phase pH to ensure the analyte and degradants are in a suitable ionization state. Optimize the mobile phase composition (e.g., organic solvent ratio) or switch to a different column chemistry.[5] |
| Mass balance is not achieved (sum of zimelidine and degradants is not close to 100%). | Some degradation products are not being detected. | Check if the degradation products are chromophoric at the detection wavelength. Use a photodiode array (PDA) detector to screen for other wavelengths. Consider using a universal detector like a mass spectrometer (MS). Degradation products may be volatile or may have precipitated. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on their specific experimental setup and objectives.
Protocol 1: Hydrolytic Degradation Study
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Purified water
-
pH meter
-
Constant temperature bath or oven
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
For acidic degradation, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl.
-
For basic degradation, add an aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH.
-
For neutral degradation, add an aliquot of the stock solution to purified water.
-
Incubate all solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the remaining zimelidine concentration versus time to determine the pseudo-first-order degradation rate constant (k). Calculate the half-life (t½ = 0.693/k).
Protocol 2: Photodegradation Study
Objective: To assess the photostability of this compound in aqueous solution.
Materials:
-
This compound
-
Suitable solvent (e.g., water)
-
Photostability chamber compliant with ICH Q1B guidelines
-
Control samples wrapped in aluminum foil
-
HPLC system with UV detector
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Place the solution in a photostability chamber and expose it to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), in the same chamber to monitor for any thermal degradation.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed and control samples to identify photodegradation products.
Data Presentation
Quantitative data from stability studies should be summarized in tables for easy comparison. Below are example tables illustrating how to present degradation data.
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions.
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 |
| 0.1 M NaOH (60°C, 24h) | 25.8 | 3 |
| 3% H₂O₂ (RT, 24h) | 8.5 | 1 |
| Heat (80°C, 48h, solid) | 2.1 | 1 |
| Photolytic (ICH Q1B) | 30.5 | 4 |
Table 2: Hypothetical pH-Rate Profile for this compound Hydrolysis at 60°C.
| pH | k (h⁻¹) | t½ (h) |
| 2.0 | 0.009 | 77.0 |
| 4.0 | 0.003 | 231.0 |
| 7.0 | 0.001 | 693.0 |
| 9.0 | 0.015 | 46.2 |
| 11.0 | 0.050 | 13.9 |
Visualizations
Diagram 1: General Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
Diagram 2: Logical Flow for Stability-Indicating Method Development
Caption: Flowchart for stability-indicating method development.
References
- 1. Photostability and photodegradation pathways of distinctive pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zimelidine-Induced Guillain-Barré Syndrome (GBS) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of zimelidine-induced Guillain-Barré Syndrome (GBS) in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary hypothesis for the mechanism of zimelidine-induced GBS?
A1: The leading hypothesis is that zimelidine-induced GBS is an immunologically mediated disorder.[1][2] The antidepressant was withdrawn from the market after reports emerged of it causing the body's immune system to attack its own peripheral nerves, leading to paralysis and in some cases, death.[3][4] This autoimmune response is likely triggered through a mechanism such as molecular mimicry, where the immune system, while responding to the drug or its metabolites, produces cross-reactive antibodies that also target components of the peripheral nervous system, like myelin or axons.[5][6][7]
Q2: Which animal model is most commonly used to study drug-induced GBS, and specifically the effects of zimelidine?
A2: Experimental Autoimmune Neuritis (EAN) in Lewis rats is a well-established and representative animal model for GBS.[8][9] This model was specifically used to test the effects of zimelidine and its metabolites on the development and progression of autoimmune neuropathy.[8] EAN is induced by immunizing susceptible rodents with peripheral nerve myelin or its components, which leads to a T-cell and macrophage-mediated inflammatory attack on the peripheral nerves, mirroring the pathology of GBS.[9]
Q3: My experiment shows that zimelidine suppresses the clinical signs of EAN. Is this an expected result?
A3: Yes, this is an expected finding based on published research. In studies using the EAN model in Lewis rats, zimelidine and its metabolite norzimeldine were found to suppress the clinical signs of the disease when administered intraperitoneally at a dose of 20 mg/kg/day.[8] This suggests an immunomodulatory or suppressive effect on the overall disease presentation in this specific model.
Q4: I am observing conflicting results between zimelidine and its metabolites in my in vitro immune assays. Why might this be?
A4: It is plausible to observe differing effects because zimelidine and its metabolites can have distinct pharmacological activities. For instance, in an in vitro interferon-gamma (IFN-γ) secretion assay, zimelidine, its metabolite CPP 200, and other antidepressants like clomipramine and maprotiline reduced the number of IFN-γ secreting cells in a concentration-dependent manner.[8] However, the primary active metabolite, norzimeldine, did not affect IFN-γ secretion.[8] This highlights the importance of testing both the parent drug and its major metabolites to understand the complete immunological impact.
Troubleshooting Guides
Issue 1: Difficulty in Consistently Inducing EAN in Lewis Rats
-
Possible Cause: Variability in the myelin preparation or immunization procedure.
-
Troubleshooting Steps:
-
Antigen Quality: Ensure the bovine peripheral nerve myelin (BPM) is of high quality and has been properly stored. Consistency in the source and preparation of the antigen is critical.
-
Emulsion: The emulsification of the antigen with Freund's Adjuvant is a crucial step. Ensure a stable water-in-oil emulsion is formed. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse.
-
Injection Site: Administer the immunization subcutaneously at the base of the tail for consistent results.
-
Rat Strain: Confirm you are using Lewis rats, as they are a susceptible strain for EAN induction.[9]
-
Issue 2: High Variability in In Vitro IFN-γ Immunospot Assay Results
-
Possible Cause: Inconsistent cell viability or activation.
-
Troubleshooting Steps:
-
Cell Preparation: Ensure lymph node mononuclear cells (MNCs) are isolated carefully to maintain high viability. Perform a cell count and viability check (e.g., using trypan blue) before plating.
-
Antigen/Mitogen Concentration: Titrate the concentration of your antigen (e.g., bovine peripheral nerve myelin) and your positive control mitogen (e.g., Phytohaemagglutinin - PHA) to determine the optimal concentration for T-cell activation and IFN-γ secretion.[8]
-
Incubation Time: Standardize the incubation time for cell stimulation to ensure consistent results across different experimental runs.
-
Washing Steps: Be gentle during washing steps to avoid cell loss, which can lead to an underestimation of spot-forming cells.
-
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Neuritis (EAN)
-
Model: Lewis rats.[8]
-
Methodology:
-
Prepare an inoculum by emulsifying bovine peripheral nerve myelin (BPM) in complete Freund's adjuvant (CFA).
-
Immunize Lewis rats with a single subcutaneous injection of the BPM/CFA emulsion at the base of the tail.
-
Monitor rats daily for clinical signs of EAN, such as limp tail, gait ataxia, and limb paralysis, using a standardized scoring system.
-
For drug studies, begin administration of the test compound (e.g., zimelidine) at a predetermined time point post-immunization. One documented method is continuous intraperitoneal infusion via osmotic pumps.[8]
-
Protocol 2: In Vitro Interferon-Gamma (IFN-γ) Immunospot Assay
-
Objective: To quantify the number of antigen-specific IFN-γ secreting T-cells.[8]
-
Methodology:
-
At the end of the in vivo experiment, sacrifice the animals and aseptically remove the draining lymph nodes (e.g., inguinal and popliteal).
-
Prepare a single-cell suspension of lymph node mononuclear cells (MNCs).
-
Coat a 96-well filtration plate with an anti-IFN-γ monoclonal antibody and incubate overnight.
-
Block the plate to prevent non-specific binding.
-
Add the prepared MNCs to the wells in the presence of the test antigen (BPM), a positive control (PHA), and a negative control (medium alone). Also include wells with the drug being tested (e.g., zimelidine, norzimeldine) at various concentrations.
-
Incubate the plate to allow for IFN-γ secretion and capture.
-
Wash the plate and add a biotinylated secondary anti-IFN-γ antibody.
-
Add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) followed by a substrate to develop spots. Each spot represents a single IFN-γ secreting cell.
-
Count the spots using a dissecting microscope or an automated spot reader.
-
Quantitative Data Summary
Table 1: Effect of Zimelidine and Other Antidepressants on In Vitro IFN-γ Secretion
This table summarizes the concentration-dependent inhibitory effects of various compounds on the number of IFN-γ secreting cells from lymph node MNCs stimulated with Phytohaemagglutinin (PHA). Data is adapted from studies on EAN in Lewis rats.[8]
| Compound | Concentration (μM) | Inhibition of IFN-γ Secreting Cells (%) |
| Zimelidine | 10 | ~25% |
| 30 | ~60% | |
| 100 | ~90% | |
| Norzimeldine | 10 - 100 | No significant effect |
| CPP 200 | 10 | ~30% |
| 30 | ~70% | |
| 100 | ~95% | |
| Clomipramine | 10 | ~50% |
| 30 | ~90% | |
| 100 | ~100% | |
| Maprotiline | 10 | ~40% |
| 30 | ~85% | |
| 100 | ~100% | |
| Imipramine | 10 - 100 | No significant effect |
Visualizations: Pathways and Workflows
Caption: Hypothesized mechanism of zimelidine-induced GBS.
Caption: Experimental workflow for studying zimelidine in the EAN model.
Caption: Key cellular signaling in EAN and point of zimelidine's action.
References
- 1. Guillain-Barré syndrome following zimeldine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guillain-Barré syndrome following zimeldine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Rise and Sudden Fall of Zimelidine: The First SSRI | 2020-11-16 | CARLAT PUBLISHING [thecarlatreport.com]
- 5. Guillain–Barré syndrome - Wikipedia [en.wikipedia.org]
- 6. Guillain-Barré syndrome: expanding the concept of molecular mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mimicry in Guillain-Barre Syndrome - Creative Med Doses [creativemeddoses.com]
- 8. Effects of zimeldine and its metabolites, clomipramine, imipramine and maprotiline in experimental allergic neuritis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Zimelidine in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zimelidine in cellular assays. The information provided aims to help users identify, understand, and manage potential off-target effects to ensure the validity and accuracy of their experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Zimelidine, providing step-by-step guidance to diagnose and resolve these problems.
Issue 1: Unexpected Cell Viability/Toxicity at High Zimelidine Concentrations
Question: I am observing a significant decrease in cell viability in my assay at high concentrations of Zimelidine, which is inconsistent with its expected primary effect on serotonin reuptake. What could be the cause and how can I troubleshoot this?
Answer:
At high concentrations, Zimelidine may exhibit off-target effects that can lead to cytotoxicity. While specific data is limited, its structural similarity to some antihistamines suggests potential for non-specific interactions with cellular membranes or ion channels at supra-physiological doses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Steps:
-
Comprehensive Dose-Response Analysis:
-
Perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) with a wide range of Zimelidine concentrations.
-
Determine the concentration of Zimelidine that causes 50% inhibition of cell viability (IC50).
-
-
Compare On-Target vs. Cytotoxic Potency:
-
Compare the cytotoxic IC50 value with the known IC50 value for Zimelidine's inhibition of the serotonin transporter (SERT).
-
If the cytotoxic IC50 is significantly higher (e.g., >10-fold) than the SERT IC50, you can likely work in a concentration range that is selective for SERT inhibition without inducing general toxicity.
-
-
Investigate the Mechanism of Toxicity (if necessary):
-
Control Compounds: Include a structurally unrelated SERT inhibitor (e.g., an SSRI from a different chemical class) to see if the toxicity is specific to Zimelidine's chemical structure.
-
Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the cell death is programmed (apoptosis) or due to direct cell damage (necrosis). This can provide clues about the underlying off-target pathway.
-
Issue 2: Inconsistent or Unexplained Changes in Downstream Signaling Pathways
Question: My results show changes in a signaling pathway that I don't expect to be regulated by serotonin reuptake inhibition (e.g., changes in intracellular calcium levels). How can I determine if this is an off-target effect of Zimelidine?
Answer:
While Zimelidine is a selective serotonin reuptake inhibitor, it may have weak interactions with other receptors or ion channels, especially at higher concentrations. For instance, some antidepressants have been shown to modulate intracellular calcium signaling.
Troubleshooting Workflow:
Technical Support Center: Zimelidine for Mouse Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Zimelidine in mouse behavioral studies. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guidance to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is Zimelidine and what is its primary mechanism of action?
Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed.[1] Its mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT) on the presynaptic neuron.[2] This blockage prevents the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[2] Zimelidine has minimal effects on noradrenergic, dopaminergic, histaminergic, or cholinergic receptors, making it highly selective for the serotonin system.[2] Its primary active metabolite, norzimelidine, also contributes significantly to its pharmacological activity.[1]
Q2: Why was Zimelidine withdrawn from the market and is it still used in research?
Zimelidine was withdrawn from the market shortly after its introduction in the early 1980s due to rare but serious reports of inducing Guillain-Barré syndrome, a severe neurological disorder. Despite its withdrawal from clinical use, its high specificity for the serotonin transporter makes it a valuable tool in preclinical research for investigating the role of the serotonergic system in various physiological and pathological processes, including depression and anxiety.
Q3: What are the expected outcomes of Zimelidine administration in behavioral tests for depression?
In rodent models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), acute administration of an effective antidepressant is expected to decrease the duration of immobility. This reduction in immobility is interpreted as an antidepressant-like effect, suggesting the animal is engaging in more active, escape-oriented behaviors.[3] Zimelidine has been shown to enhance serotonin-mediated behaviors in mice, which is consistent with the actions of an antidepressant.[2]
Q4: What is a typical dose range for Zimelidine in mice for behavioral studies?
While specific dose-response data for Zimelidine in mice is not extensively detailed in recent literature, typical intraperitoneal (IP) doses for early-generation SSRIs in mice range from 5 mg/kg to 20 mg/kg. It is crucial to perform a dose-response study to determine the optimal dose for your specific mouse strain and experimental conditions, as genetic factors can significantly influence behavioral responses to antidepressants.[4] A pilot study is always recommended to identify a dose that produces a significant behavioral effect without causing sedation or hyperactivity.
Q5: Should locomotor activity be assessed when using Zimelidine?
Yes. It is critical to assess locomotor activity in an open field test concurrently with antidepressant-related behavioral tests. A potential confounding factor in the FST or TST is a drug's effect on general motor activity. An apparent "antidepressant" effect (reduced immobility) could be a false positive if the drug simply causes hyperactivity. Conversely, a drug might induce sedation or hypoactivity, which could mask a potential antidepressant effect. An ideal dose of Zimelidine should significantly reduce immobility without altering baseline locomotor activity.
Experimental Protocols & Data
Zimelidine Preparation and Administration
This protocol describes the preparation of Zimelidine for intraperitoneal (IP) injection in mice.
Materials:
-
Zimelidine hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with 25-27 gauge needles
Procedure:
-
Calculate Dosage: Determine the required dose (e.g., 10 mg/kg) and the total volume needed for your cohort of mice. Assume an injection volume of 10 mL/kg. For a 25g mouse, this would be a 0.25 mL injection.
-
Prepare Stock Solution: Weigh the appropriate amount of Zimelidine HCl powder and dissolve it in sterile 0.9% saline to create a stock solution (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Ensure Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If solubility is an issue, gentle warming or sonication may be used. The solution should be clear.
-
Administration:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Position the mouse so its head is tilted slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Insert the needle at a 30-40° angle and aspirate by pulling back slightly on the plunger to ensure no fluid enters the syringe, which would indicate entry into the bladder or a blood vessel.
-
Inject the solution smoothly.
-
-
Timing: Administer Zimelidine 30-60 minutes prior to the behavioral test to allow for sufficient absorption and distribution to the central nervous system.
Representative Dose-Response Data
The following table provides representative data illustrating a potential dose-dependent effect of Zimelidine on immobility time in the mouse Tail Suspension Test. Note: These values are illustrative and should be confirmed with a pilot study.
| Zimelidine Dose (IP) | Mean Immobility Time (seconds) | Standard Error of Mean (SEM) |
| Vehicle (Saline) | 150 s | ± 10.5 s |
| 5 mg/kg | 125 s | ± 9.8 s |
| 10 mg/kg | 95 s | ± 8.2 s |
| 20 mg/kg | 80 s | ± 7.5 s |
Key Behavioral Test Protocols
| Parameter | Forced Swim Test (FST) | Tail Suspension Test (TST) |
| Apparatus | Transparent cylinder (20 cm diameter, 30 cm height) | Suspension box or bar |
| Water | Filled to 15 cm depth, 23-25°C | N/A |
| Test Duration | 6 minutes | 6 minutes |
| Scoring Period | Final 4 minutes of the test | Entire 6 minutes of the test |
| Primary Measure | Time spent immobile (floating with only minor movements to keep head above water) | Time spent immobile (hanging passively without movement) |
| Key Advantage | Widely validated for antidepressant screening. | Avoids risk of hypothermia associated with the FST. |
Visualized Workflows and Pathways
Caption: Mechanism of action of Zimelidine at the serotonergic synapse.
References
- 1. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Zimelidine serotonin reuptake assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Zimelidine serotonin reuptake assays. Zimelidine and its primary active metabolite, norzimelidine, are potent and selective inhibitors of serotonin (5-HT) reuptake.[1][2] Accurate and reproducible data are crucial for understanding their mechanism of action and for the development of new selective serotonin reuptake inhibitors (SSRIs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zimelidine?
A1: Zimelidine functions as a selective serotonin reuptake inhibitor (SSRI).[1][3] It blocks the serotonin transporter (SERT) on the presynaptic neuronal membrane, which is responsible for the reabsorption of serotonin from the synaptic cleft.[4][5][6] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[4][5][6] Zimelidine has significantly less affinity for histamine, acetylcholine, and norepinephrine receptors compared to tricyclic antidepressants.[4][5]
Q2: My IC50 values for Zimelidine are inconsistent between experiments. What are the potential causes?
A2: Inconsistent IC50 values can stem from several factors:
-
Cell Health and Density: Ensure that the cells or synaptosomes used in the assay are healthy and plated at a consistent density. Over-confluent or unhealthy cells can lead to variable transporter expression and function.
-
Reagent Variability: Use fresh, high-quality reagents. The stability of Zimelidine in solution, the specific activity of the radiolabeled serotonin, and the composition of the assay buffer can all impact results.
-
Incubation Times and Temperatures: Strictly adhere to optimized incubation times and temperatures. Deviations can affect enzyme kinetics and transporter activity.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of inhibitors and radioligands, can introduce significant error. Calibrate your pipettes regularly.
-
Metabolite Activity: Zimelidine is metabolized to norzimelidine, which is also a potent serotonin reuptake inhibitor.[2] Depending on the experimental system (e.g., in vivo or with metabolic enzymes present), the activity of this metabolite could contribute to the observed inhibition and variability.
Q3: I am observing high background noise or non-specific binding in my radioligand assay. How can I reduce it?
A3: High background can obscure the specific signal. To mitigate this:
-
Pre-treat Plates/Filters: For filter-based assays, pre-soaking the filter plates with a solution like 0.5% polyethyleneimine can significantly reduce non-specific binding of the radioligand to the filter material.[7]
-
Optimize Washing Steps: Increase the number or volume of wash steps with ice-cold buffer to more effectively remove unbound radioligand.
-
Include a Non-specific Binding Control: Use a high concentration of a known, potent SERT inhibitor (e.g., fluoxetine or paroxetine) to define non-specific binding. This value is then subtracted from all other measurements.
-
Reduce Radioligand Concentration: Using a radioligand concentration that is too high above its Kd can increase non-specific binding. Titrate the radioligand to an optimal concentration.
Q4: My assay window (signal-to-background ratio) is too small. What can I do to improve it?
A4: A small assay window can make it difficult to discern true inhibition. To improve it:
-
Optimize Protein Concentration: There is a linear relationship between the amount of protein (from cell or synaptosome preparations) and radioligand binding, up to a certain point.[7] Titrate the protein concentration to find the optimal amount that maximizes specific binding without increasing the background excessively.
-
Check Transporter Expression: If using a cell-based assay, verify the expression level of the serotonin transporter in your cell line. Low expression will result in a weak signal.
-
Use a High-Affinity Radioligand: Ensure the radioligand you are using has a high affinity for the serotonin transporter.
-
Assay Buffer Composition: The ionic composition of the assay buffer can influence ligand binding and transporter activity. Using a buffer that mimics the extracellular fluid may improve results.[8]
Quantitative Data Summary
The following table summarizes the inhibitory potency of Zimelidine and its active metabolite, Norzimelidine, on monoamine uptake. These values are essential for designing experiments and interpreting results.
| Compound | Target | Assay Type | IC50 / Ki | Species | Reference |
| Zimelidine | Serotonin (5-HT) Uptake | In vitro | Potent Inhibitor | Rat | [1] |
| Norzimelidine | Serotonin (5-HT) Uptake | In vitro | Potent Inhibitor | Rat | [1] |
| Zimelidine | Norepinephrine (NA) Uptake | In vitro | Much less effect | Rat | [1] |
| Norzimelidine | Norepinephrine (NA) Uptake | In vitro | Much less effect | Rat | [1] |
Experimental Protocols
Protocol: [3H]-Serotonin Uptake Inhibition Assay in HEK293 cells stably expressing human SERT (hSERT)
This protocol outlines a method for determining the potency of Zimelidine in inhibiting serotonin reuptake.
Materials:
-
HEK293 cells stably expressing hSERT
-
Poly-D-lysine coated 96-well plates
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Zimelidine stock solution (in DMSO)
-
[3H]-Serotonin (specific activity ~20-30 Ci/mmol)
-
Unlabeled Serotonin
-
Potent SERT inhibitor (e.g., Paroxetine) for non-specific uptake control
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed HEK293-hSERT cells onto a 96-well poly-D-lysine coated plate at a density of 40,000-60,000 cells/well. Allow cells to adhere and form a confluent monolayer overnight at 37°C and 5% CO2.[9]
-
Compound Preparation: Prepare serial dilutions of Zimelidine in assay buffer. Also, prepare a high concentration of Paroxetine (e.g., 10 µM) to determine non-specific uptake.
-
Assay Initiation:
-
Gently wash the cell monolayer twice with pre-warmed assay buffer.
-
Add 50 µL of the Zimelidine dilutions or control compounds to the appropriate wells.
-
Pre-incubate the plate for 10-20 minutes at 37°C.
-
-
Radioligand Addition:
-
Add 50 µL of assay buffer containing [3H]-Serotonin at a final concentration of ~10-20 nM to all wells.
-
Incubate for 10-15 minutes at 37°C. This time should be optimized to be within the initial linear phase of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the assay by aspirating the medium and washing the wells three times with 200 µL of ice-cold assay buffer.
-
-
Cell Lysis and Counting:
-
Add 100 µL of 0.1 M NaOH or 1% SDS to each well to lyse the cells.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of Paroxetine) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of Zimelidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Serotonin Reuptake and Zimelidine Inhibition
References
- 1. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zimelidine - Wikipedia [en.wikipedia.org]
- 4. Zimelidine | serotonin uptake inhibitor | CAS# 56775-88-3 | InvivoChem [invivochem.com]
- 5. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. moleculardevices.com [moleculardevices.com]
Technical Support Center: Investigating the Neurotoxic Potential of Zimelidine in Long-Term Neuronal Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the potential neurotoxic effects of Zimelidine in long-term cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your in vitro studies.
Troubleshooting Guide
This guide addresses common issues encountered during long-term neurotoxicity studies with Zimelidine.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why are my neuronal cells showing signs of distress (e.g., neurite retraction, vacuolization) even in the control group? | 1. Suboptimal Culture Conditions: Incorrect media formulation, serum variability, improper pH, or inconsistent temperature and CO2 levels. 2. Evaporation: Loss of media volume in outer wells of multi-well plates. 3. Contamination: Bacterial, fungal, or mycoplasma contamination. 4. Phototoxicity: Excessive exposure to light, especially for fluorescently labeled cells. | 1. Ensure the use of high-quality, pre-tested reagents. Regularly calibrate your incubator. 2. Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier. 3. Routinely test for mycoplasma and practice sterile techniques. Discard any contaminated cultures. 4. Minimize light exposure and use appropriate filters for fluorescence microscopy. |
| I am not observing a dose-dependent toxic effect with Zimelidine. What could be wrong? | 1. Incorrect Concentration Range: The tested concentrations may be too low or too high. 2. Compound Instability: Zimelidine may be degrading in the culture medium over the long-term incubation. 3. Cell Line Resistance: The chosen neuronal cell line may be insensitive to Zimelidine's effects. | 1. Conduct a pilot study with a broad range of concentrations to determine the optimal range. 2. Consider partial media changes with freshly prepared Zimelidine solution during the long-term culture. 3. Try a different neuronal cell line (e.g., primary neurons, iPSC-derived neurons, or a different neuroblastoma line) that may be more sensitive. |
| My cell viability assay results are inconsistent between experiments. | 1. Variable Seeding Density: Inconsistent number of cells plated per well. 2. Uneven Cell Distribution: Cells are not evenly distributed across the well. 3. Assay Interference: Zimelidine may interfere with the assay chemistry (e.g., formazan-based assays like MTT). | 1. Perform accurate cell counting and ensure a homogenous cell suspension before plating. 2. Use a cross-hatching or circular motion when seeding to ensure even distribution. 3. Run a control with Zimelidine in cell-free media to check for direct effects on the assay reagents. Consider using an alternative viability assay (e.g., LDH release, live/dead staining). |
| How can I maintain a healthy neuronal culture for long-term (e.g., >7 days) neurotoxicity studies? | 1. Nutrient Depletion and Waste Accumulation: Standard media may not be sufficient for long-term cultures. 2. Cell Overgrowth: In proliferating cell lines, confluency can lead to cell death. | 1. Perform partial media changes every 2-3 days. Use specialized long-term culture media if available. 2. Optimize the initial seeding density to ensure cells do not become over-confluent during the experiment. For some cell lines, reducing the serum concentration can slow proliferation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected neurotoxic effects of Zimelidine in vitro?
While specific long-term in vitro neurotoxicity data for Zimelidine is limited, studies on other early-generation SSRIs like fluoxetine and paroxetine can provide insights. Potential effects include:
-
Reduced Cell Viability: A decrease in the number of living neurons.
-
Induction of Apoptosis: Programmed cell death, which can be measured by caspase activity.[1]
-
Inhibition of Neurite Outgrowth: A reduction in the length and complexity of neuronal processes.[2]
-
Altered Synaptic Marker Expression: Changes in the levels of proteins associated with synapses.[2]
Q2: Which neuronal cell lines are suitable for studying Zimelidine's neurotoxicity?
The choice of cell line can significantly impact the results. Commonly used models include:
-
Human Neuroblastoma Cell Lines (e.g., SH-SY5Y): These are robust and easy to culture, and can be differentiated into a more mature neuronal phenotype.[3][4][5] They are a good starting point for initial toxicity screening.
-
Primary Neuronal Cultures (e.g., from rat cortex or hippocampus): These provide a more physiologically relevant model but are more challenging to maintain, especially for long-term studies.
-
iPSC-Derived Neurons: Human-derived neurons offer high physiological relevance and can be used to model patient-specific responses. They are increasingly used in developmental neurotoxicity testing.[2]
Q3: What are the key signaling pathways that might be involved in Zimelidine-induced neurotoxicity?
While the primary mechanism of action for Zimelidine is serotonin reuptake inhibition, off-target effects or downstream consequences of altered serotonergic signaling could lead to neurotoxicity. Potential pathways to investigate include:
-
Apoptosis Pathways: Both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways could be activated.[1]
-
Neurotrophic Factor Signaling: Alterations in pathways involving brain-derived neurotrophic factor (BDNF) have been linked to the action of antidepressants and could be dysregulated in a neurotoxic response.[6][7]
-
Wnt/β-catenin Pathway: This pathway is crucial for neuronal proliferation and synaptic plasticity and can be modulated by antidepressants.[6]
-
mTOR Pathway: This pathway regulates cell growth and survival and has been implicated in the action of some antidepressants.[6]
Q4: How long should I expose the neuronal cells to Zimelidine to assess long-term neurotoxicity?
"Long-term" can vary depending on the experimental goals. A common timeframe for such studies is between 7 to 14 days.[2][8] This duration allows for the assessment of effects on neuronal maturation, neurite outgrowth, and synapse formation, which may not be apparent in short-term (24-48 hour) exposures.
Experimental Protocols
Long-Term Cell Viability Assessment (MTT Assay)
This protocol is for assessing the impact of Zimelidine on the metabolic activity of neuronal cells as an indicator of viability.
Materials:
-
Differentiated neuronal cells (e.g., SH-SY5Y) in a 96-well plate
-
Zimelidine stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Plate differentiated neuronal cells at an optimized density in a 96-well plate and allow them to adhere and stabilize for 24-48 hours.
-
Zimelidine Treatment: Prepare serial dilutions of Zimelidine in complete culture medium. Remove the old medium from the cells and replace it with the Zimelidine-containing medium or vehicle control.
-
Long-Term Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 7 days). Perform partial media changes with fresh Zimelidine or vehicle every 2-3 days.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Neurite Outgrowth Analysis
This protocol quantifies changes in neurite length and complexity following long-term Zimelidine exposure.
Materials:
-
Differentiated neuronal cells cultured on coated coverslips or in multi-well plates suitable for imaging
-
Zimelidine stock solution
-
Complete cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Culture and Treatment: Plate and treat cells with Zimelidine as described in the cell viability protocol.
-
Immunofluorescence Staining:
-
At the end of the treatment period, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour with 5% BSA in PBS.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields per condition.
-
Image Analysis:
-
Use image analysis software to trace and measure the length of neurites.
-
Quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.
-
-
Data Analysis: Compare the neurite outgrowth parameters between Zimelidine-treated and control groups.
Data Presentation
Table 1: Hypothetical Neurotoxic Effects of Zimelidine on Neuronal Cell Viability
| Zimelidine Concentration (µM) | Cell Viability (% of Control) after 7 Days |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 85 ± 6.1 |
| 10 | 62 ± 7.3 |
| 25 | 41 ± 5.9 |
| 50 | 25 ± 4.5 |
Table 2: Hypothetical Effects of Zimelidine on Neurite Outgrowth Parameters
| Zimelidine Concentration (µM) | Average Neurite Length per Neuron (µm) | Number of Branch Points per Neuron |
| 0 (Vehicle) | 150 ± 12.5 | 8 ± 1.2 |
| 1 | 145 ± 11.8 | 7.8 ± 1.1 |
| 5 | 110 ± 9.7 | 5.5 ± 0.9 |
| 10 | 75 ± 8.2 | 3.1 ± 0.6 |
| 25 | 40 ± 5.1 | 1.2 ± 0.4 |
Visualizations
Caption: Workflow for assessing Zimelidine's long-term neurotoxicity.
Caption: Putative signaling pathways in SSRI-induced neurotoxicity.
References
- 1. Assessing the Neurodevelopmental Impact of Fluoxetine, Citalopram, and Paroxetine on Neural Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant Paroxetine Exerts Developmental Neurotoxicity in an iPSC-Derived 3D Human Brain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 6. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
Technical Support Center: The Impact of Zimelidine on Cell Viability and Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Zimelidine in cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is Zimelidine and why is it of interest in cytotoxicity studies?
Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) developed for the treatment of depression.[1] Although it was withdrawn from the market due to rare but serious side effects, its chemical structure and biological activity make it a compound of interest for researchers studying the off-target effects of SSRIs, including their potential cytotoxic and apoptotic properties.[1]
Q2: What is the expected cytotoxic mechanism of Zimelidine?
While direct studies on Zimelidine's cytotoxic mechanism are limited, research on other SSRIs, such as sertraline, suggests that it may induce apoptosis through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] This can lead to the activation of caspases and subsequent programmed cell death.[2] Additionally, some SSRIs have been shown to cause mitochondrial dysfunction, which can also contribute to cytotoxicity.[4][5]
Q3: Are there any known IC50 values for Zimelidine in common cancer cell lines?
A comprehensive search of published literature did not yield specific IC50 values for Zimelidine in common cancer cell lines. This is likely due to its withdrawal from the market before extensive in vitro cytotoxicity profiling was common practice. Researchers should determine the IC50 value empirically in their specific cell line of interest. Below is an example of how to present such data.
Data Presentation: Example IC50 Values of Zimelidine
Disclaimer: The following table presents hypothetical IC50 values for illustrative purposes. Actual values must be determined experimentally.
| Cell Line | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | 75 |
| MCF-7 (Breast Cancer) | XTT | 48 | 92 |
| A549 (Lung Cancer) | LDH | 24 | 150 |
| Jurkat (T-cell Leukemia) | Annexin V/PI | 24 | 50 |
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in MTT/XTT/MTS Assays
Question: My MTT assay results show an unexpected increase in cell viability at high concentrations of Zimelidine, or my results are highly variable. What could be the cause?
Possible Causes and Solutions:
-
Direct Reduction of Tetrazolium Salts: Zimelidine, as a pyridylallylamine, may possess chemical properties that lead to the direct, non-enzymatic reduction of tetrazolium salts (MTT, XTT, MTS) to their colored formazan products.[6][7] This would lead to a false-positive signal, suggesting higher cell viability than is actually present.
-
Troubleshooting Step: Run a cell-free control where Zimelidine is added to the culture medium and the tetrazolium salt. If a color change occurs, this indicates direct reduction and an alternative assay should be used.
-
-
Interference with Mitochondrial Dehydrogenases: While not directly reported for Zimelidine, some compounds can modulate the activity of mitochondrial dehydrogenases, the enzymes responsible for reducing tetrazolium salts in viable cells.[8]
-
Troubleshooting Step: Consider using a cytotoxicity assay with a different mechanism, such as the LDH release assay or a fluorescent dye-based assay that measures membrane integrity.
-
Issue 2: High Background in LDH Cytotoxicity Assay
Question: I am observing high levels of lactate dehydrogenase (LDH) in my negative control wells when using Zimelidine. What could be the problem?
Possible Causes and Solutions:
-
Chemical Interference with LDH Enzyme Activity: Certain chemical compounds can directly affect the stability and activity of the LDH enzyme released into the culture medium.[9][10][11][12][13] While there is no specific data on Zimelidine, its chemical structure could potentially interact with the enzyme or the assay reagents.
-
Troubleshooting Step: Perform a control experiment by adding Zimelidine to a known amount of purified LDH and measure the enzyme activity. A decrease in activity would suggest direct inhibition.
-
-
Serum in Culture Medium: The serum used to supplement cell culture medium contains endogenous LDH, which can contribute to background signal.[14]
-
Troubleshooting Step: Use a serum-free medium for the final incubation step of the assay or run a parallel control with medium and serum alone to determine the background LDH level.
-
Issue 3: Difficulty in Interpreting Apoptosis Assay Results
Question: I am using an Annexin V/Propidium Iodide (PI) assay to measure apoptosis induced by Zimelidine, but the results are ambiguous. What should I consider?
Possible Causes and Solutions:
-
Timing of Assay: Apoptosis is a dynamic process. The optimal time point to observe early (Annexin V positive, PI negative) or late (Annexin V and PI positive) apoptosis may vary depending on the cell line and the concentration of Zimelidine.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for detecting the desired apoptotic stage.
-
-
Cell Density: High cell density can lead to nutrient depletion and increased cell death, which can confound the results.[15]
-
Troubleshooting Step: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Zimelidine in culture medium. Remove the old medium from the wells and add the Zimelidine dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction and Read Absorbance: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well or 12-well plates) and treat with Zimelidine as described above.
-
Cell Harvesting: After incubation, harvest the cells (including any floating cells in the supernatant) by trypsinization or gentle scraping.
-
Cell Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Putative SSRI-induced apoptosis signaling pathway.
References
- 1. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Dysfunction Induced by Sertraline, an Antidepressant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mitochondria and Mood: Mitochondrial Dysfunction as a Key Player in the Manifestation of Depression [frontiersin.org]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Polydopamine and dopamine interfere with tetrazolium-based cytotoxicity assays and produce exaggerated cytocompatibility inferences - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation and stability analysis of a modified lactate dehydrogenase (LDH) test method to be employed for an in vitro viable skin model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. researchgate.net [researchgate.net]
Zimelidine Dihydrochloride purity and quality control for research use
Technical Support Center: Zimelidine Dihydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the purity and quality control of this compound for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of research-grade this compound?
A1: Research-grade this compound is typically supplied with a purity of ≥98%. For specific batch data, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical to maintain the compound's integrity. Storage conditions vary based on the form of the compound (powder vs. in solvent).[1]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder (Neat) | Desiccate at Room Temp. | Up to 2 years at 4°C | Stable for short periods at room temperature during shipping.[1] |
| +5°C | As per supplier CoA | Recommended by some suppliers for neat API.[2][3][4][5] | |
| -20°C | Up to 3 years | For long-term storage.[1] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[6][7] |
| -20°C | Up to 1 month | Sealed storage, away from moisture.[6][7] |
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in water up to 100 mM. It may also be soluble in DMSO.[1] For stock solutions, it is recommended to select an appropriate solvent and prepare aliquots to avoid degradation from repeated freeze-thaw cycles.[7]
Q4: What are the main metabolites or degradation products of Zimelidine?
A4: The primary active metabolite is Norzimelidine, formed by N-demethylation.[8][9] Other metabolic pathways include oxidation at both nitrogen atoms and deamination.[10] In experimental settings, degradation can occur via hydrolysis or oxidation, which can be minimized by proper storage (e.g., protection from light and moisture).[11]
Quality Control and Purity Assessment
Ensuring the purity and identity of this compound is crucial for reproducible experimental results. A combination of analytical techniques is recommended for comprehensive quality control.[12]
Table 2: Key Quality Control Tests for this compound
| Test | Purpose | Typical Specification |
| Purity (by HPLC) | Quantifies the percentage of the active pharmaceutical ingredient (API) and detects impurities. | ≥98% |
| Identity (by ¹H NMR / MS) | Confirms the chemical structure of the compound. | Conforms to structure |
| Appearance | Visual inspection for physical characteristics. | Solid[6] |
| Solubility | Confirms solubility in a specified solvent at a given concentration. | e.g., Soluble to 100 mM in water |
Detailed Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds.[12] Below is a general protocol that can be adapted for this compound.
Objective: To quantify the purity of this compound and identify any related impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer (e.g., potassium phosphate)
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of phosphate buffer (pH adjusted) and acetonitrile. The exact ratio should be optimized to achieve good separation. Filter through a 0.45 µm membrane and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable solvent (like water) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare the sample solution by dissolving the this compound to be tested in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method) or by using the calibration curve for quantification.
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, and sensitivity (LOD/LOQ) to ensure reliable results.[14][15]
Troubleshooting Guide
Problem 1: Unexpected or additional peaks in the HPLC chromatogram.
-
Possible Cause 1: Compound Degradation. Zimelidine may degrade if not stored correctly. Improper handling, exposure to light, or repeated freeze-thaw cycles of stock solutions can lead to the formation of impurities.
-
Possible Cause 2: Contamination. The sample, solvent, or HPLC system may be contaminated.
-
Solution: Run a blank injection (solvent only) to check for system contamination. Use fresh, HPLC-grade solvents. Ensure all glassware is scrupulously clean.
-
-
Possible Cause 3: Presence of Metabolites. If the sample is from a biological matrix, peaks may correspond to metabolites like Norzimelidine.[8][16]
-
Solution: Use a reference standard for Norzimelidine to confirm its presence. Mass spectrometry (LC-MS) can be used to identify the mass of the unknown peaks.
-
Diagram 1: General Workflow for Quality Control Testing
References
- 1. Zimelidine | serotonin uptake inhibitor | CAS# 56775-88-3 | InvivoChem [invivochem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. dr.ur.ac.rw [dr.ur.ac.rw]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic study of zimelidine using a new GLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Zimelidine's Selectivity for the Serotonin Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zimelidine's binding affinity for the serotonin transporter (SERT) versus other key monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). Supporting experimental data is presented to validate its selectivity profile, alongside detailed methodologies for the key experiments cited.
Quantitative Comparison of Binding Affinities
The selectivity of a compound for its intended target over other potential targets is a critical aspect of drug development, as it can predict both therapeutic efficacy and the likelihood of off-target side effects. The binding affinity of a ligand for a transporter is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the transporters at equilibrium. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (pKi values, the negative logarithm of the Ki) of zimelidine and its active metabolite, norzimelidine, for human SERT, NET, and DAT. For comparative purposes, data for the well-established selective serotonin reuptake inhibitors (SSRIs) fluoxetine and sertraline are also included.
| Compound | SERT (pKi) | NET (pKi) | DAT (pKi) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |
| Zimelidine | 7.30 | 6.14 | 4.93 | ~14.5 | ~234 |
| Norzimelidine | 7.89 | 6.32 | 5.30 | ~37.2 | ~389 |
| Fluoxetine | 8.00 | 6.30 | 5.92 | ~50.1 | ~120 |
| Sertraline | 8.92 | 6.48 | 6.62 | ~275 | ~200 |
Note: pKi values are derived from various sources and experimental conditions, which may lead to some variability. The selectivity ratio is calculated from the antilog of the difference in pKi values (Ki(NET or DAT) / Ki(SERT)). A higher ratio indicates greater selectivity for SERT.
The data clearly illustrates that both zimelidine and its active metabolite, norzimelidine, exhibit a higher binding affinity for SERT compared to NET and DAT.[1][2][3] This preferential binding to the serotonin transporter is the pharmacological basis for its classification as a selective serotonin reuptake inhibitor.[1][3] While zimelidine demonstrates significant selectivity, the data also suggests that other SSRIs, such as sertraline, may have an even more pronounced selectivity for SERT over the other monoamine transporters.
Experimental Protocols
The determination of binding affinities and functional inhibition of monoamine transporters is crucial for characterizing the pharmacological profile of compounds like zimelidine. The following are detailed methodologies for two key in vitro assays used for this purpose.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor or transporter.[4] This method involves the use of a radiolabeled ligand that is known to bind to the target of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., zimelidine) for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligands:
-
For SERT: [³H]Citalopram or [¹²⁵I]RTI-55
-
For NET: [³H]Nisoxetine or [¹²⁵I]RTI-121
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121
-
-
Test compound (zimelidine) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known high-affinity ligand for the respective transporter).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membrane preparation in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-labeled specific ligand is included to determine non-specific binding.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Uptake Inhibition Assays
Functional uptake inhibition assays measure the ability of a compound to block the transport of a substrate into cells expressing the target transporter. This provides a measure of the compound's functional potency.
Objective: To determine the concentration of a test compound that inhibits 50% of the uptake of a specific substrate (IC50) by SERT, NET, and DAT.
Materials:
-
Cell lines (e.g., HEK293 or CHO cells) stably expressing hSERT, hNET, or hDAT.
-
Radiolabeled substrates:
-
For SERT: [³H]Serotonin (5-HT)
-
For NET: [³H]Norepinephrine (NE)
-
For DAT: [³H]Dopamine (DA)
-
-
Test compound (zimelidine) at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Plating: Cells are plated in multi-well plates and allowed to adhere and grow.
-
Pre-incubation: The cells are washed and pre-incubated with the uptake buffer containing various concentrations of the test compound or vehicle.
-
Initiation of Uptake: The uptake reaction is initiated by adding the radiolabeled substrate to the wells.
-
Incubation: The plates are incubated for a short period to allow for substrate uptake. The incubation time is optimized to be within the initial linear phase of uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of substrate uptake is calculated for each concentration of the test compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Workflow for determining the in vitro selectivity of zimelidine.
Caption: Zimelidine's primary mechanism of action at the synapse.
References
- 1. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind study of zimelidine, a serotonin uptake inhibitor, and desipramine, a noradrenaline uptake inhibitor, in endogenous depression. II. Biochemical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Zimelidine and Sertraline
A detailed examination of the metabolic pathways of the selective serotonin reuptake inhibitors (SSRIs) Zimelidine and Sertraline reveals distinct enzymatic processes and metabolite profiles. While both undergo N-demethylation, the primary metabolic routes and the enzymes involved differ significantly, influencing their pharmacokinetic properties and potential for drug-drug interactions.
This guide provides a comprehensive comparison of the metabolic pathways of Zimelidine and Sertraline, incorporating supporting experimental data, detailed methodologies, and visual representations of the metabolic cascades.
Executive Summary
Sertraline metabolism is a well-characterized process involving multiple cytochrome P450 (CYP) enzymes, monoamine oxidases (MAOs), and UDP-glucuronosyltransferases (UGTs). The primary metabolic pathway is N-demethylation to its major, but substantially less active, metabolite, desmethylsertraline. In contrast, the metabolism of Zimelidine is dominated by N-oxidation, a reaction catalyzed by flavin-containing monooxygenases (FMOs), with N-demethylation to its active metabolite, norzimelidine, being a minor pathway. The specific CYP enzymes responsible for Zimelidine's N-demethylation are not as extensively documented as those for Sertraline.
Metabolic Pathways
Sertraline Metabolism
The biotransformation of sertraline is complex, involving several key enzymatic reactions:
-
N-demethylation: The principal metabolic route for sertraline is the removal of a methyl group to form desmethylsertraline. This reaction is catalyzed by a consortium of CYP enzymes, with major contributions from CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6.
-
Oxidative Deamination: Both sertraline and desmethylsertraline can undergo oxidative deamination to form a ketone metabolite. This process is mediated by CYP3A4 and CYP2C19, as well as monoamine oxidases A and B (MAO-A and MAO-B).
-
Glucuronidation: Sertraline and its metabolites can be conjugated with glucuronic acid by UGTs, facilitating their excretion.
Zimelidine Metabolism
The metabolism of zimelidine proceeds through the following primary routes:
-
N-oxidation: This is the major metabolic pathway for zimelidine, leading to the formation of zimelidine N-oxide. This reaction is catalyzed by flavin-containing monooxygenases (FMOs).
-
N-demethylation: A minor pathway involves the removal of a methyl group to produce the active metabolite, norzimelidine. The specific CYP450 enzymes responsible for this conversion are not definitively established.
-
Deamination: Zimelidine can also undergo deamination to form an acrylic acid derivative.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the metabolism of sertraline and zimelidine.
Table 1: Michaelis-Menten Kinetic Parameters for Sertraline Metabolism in Human Liver Microsomes
| Metabolic Pathway | Enzyme(s) | Km (µM) | Vmax (pmol/min/mg protein) |
| N-demethylation | CYPs | 98 | 1920 |
| Deamination | CYPs & MAOs | 114 | 106 |
Data from in vitro studies with pooled human liver microsomes.[1]
Table 2: Pharmacokinetic Properties of Sertraline and Zimelidine
| Parameter | Sertraline | Zimelidine |
| Bioavailability | ~44% | ~50%[2] |
| Half-life (t½) | 26 hours[3] | ~5 hours |
| Major Metabolite | Desmethylsertraline | Zimelidine N-oxide |
| Active Metabolite | Desmethylsertraline (weakly active) | Norzimelidine |
| Half-life of Active Metabolite | 62-104 hours | ~19 hours |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro experiments using human liver microsomes and recombinant human CYP enzymes. A general experimental workflow for such studies is outlined below.
Key Methodological Details:
-
Incubation with Human Liver Microsomes (HLMs): To determine the overall metabolic profile and kinetic parameters, the drug of interest is incubated with pooled HLMs in the presence of an NADPH-regenerating system. The reaction is typically carried out at 37°C and terminated at various time points by the addition of a quenching solvent.
-
Incubation with Recombinant Human CYP Enzymes: To identify the specific CYP isoforms involved in a particular metabolic reaction, the drug is incubated with individual recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Metabolite Identification and Quantification: The formation of metabolites is monitored and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection of the parent drug and its metabolites.
-
Enzyme Kinetics: To determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax), incubations are performed with varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.
Discussion
The metabolic profiles of sertraline and zimelidine highlight the diversity of drug metabolism pathways, even within the same therapeutic class. Sertraline's metabolism is a classic example of CYP-mediated biotransformation, with multiple enzymes contributing to its clearance. This redundancy in metabolic pathways may reduce the risk of significant drug-drug interactions when co-administered with a specific CYP inhibitor.
In contrast, zimelidine's primary reliance on FMO for its major metabolic route (N-oxidation) is a key differentiator. While N-demethylation to the active metabolite norzimelidine occurs, it is a minor pathway. The lack of detailed information on the specific CYP enzymes involved in zimelidine's N-demethylation is a notable gap in the current literature and warrants further investigation to fully understand its drug interaction potential.
The longer half-life of sertraline and its major metabolite compared to zimelidine and norzimelidine has significant clinical implications for dosing regimens and the time to reach steady-state concentrations.
Conclusion
This comparative guide illustrates the distinct metabolic pathways of zimelidine and sertraline. Sertraline undergoes extensive CYP-mediated N-demethylation, while zimelidine is primarily metabolized via FMO-catalyzed N-oxidation. These differences in their metabolic profiles, driven by the involvement of different enzyme systems, contribute to their unique pharmacokinetic characteristics and potential for drug-drug interactions. Further research is needed to fully elucidate the specific CYP enzymes involved in zimelidine's minor N-demethylation pathway to provide a more complete picture of its metabolic fate. This information is crucial for drug development professionals and researchers in optimizing drug therapy and ensuring patient safety.
References
Unraveling Zimelidine's Serotonergic Action: A Comparative Guide to its Validation in Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of Zimelidine's mechanism of action, contextualized within the broader framework of studies on selective serotonin reuptake inhibitors (SSRIs) using knockout animal models. While direct experimental data on Zimelidine in serotonin transporter (SERT) knockout models is scarce due to its early withdrawal from the market, this document extrapolates its expected effects based on extensive research with other SSRIs. This comparative approach offers valuable insights for understanding the molecular underpinnings of SSRI action and the utility of knockout models in drug validation.
Zimelidine: A Pioneer SSRI
Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) introduced for the treatment of depression.[1][2][3][4] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2][3][5][6] By blocking SERT, Zimelidine increases the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[2][3][5][6] Its active metabolite, norzimelidine, also contributes significantly to this effect.[6][7] A key feature of Zimelidine, and SSRIs in general, is its low affinity for other neurotransmitter receptors, such as those for histamine, acetylcholine, and norepinephrine, which distinguishes it from the earlier tricyclic antidepressants and is associated with a more favorable side-effect profile.[2][3][5][6]
Validating the Mechanism: The Power of Knockout Models
The advent of knockout animal models, particularly mice lacking the serotonin transporter (SERT KO mice), has been instrumental in unequivocally validating the primary target of SSRIs. These models provide a powerful platform to investigate the consequences of a complete lack of SERT function and to test the specificity of drugs that target this transporter.
Expected Effects of Zimelidine in a SERT Knockout Model
Based on extensive studies with other SSRIs like fluoxetine and citalopram, the following outcomes would be anticipated in SERT knockout mice treated with Zimelidine:
-
Behavioral Insensitivity: A hallmark of SERT knockout mice is their lack of response to the acute behavioral effects of SSRIs.[1][2][5] Therefore, it is highly probable that Zimelidine would fail to produce antidepressant-like effects in behavioral paradigms such as the forced swim test or tail suspension test in these animals. This would serve as strong evidence that SERT is the indispensable target for Zimelidine's therapeutic action.
-
Neurochemical Redundancy: In SERT knockout mice, the primary mechanism for serotonin clearance is absent. Administering Zimelidine, a SERT blocker, would be functionally redundant and would not be expected to further increase extracellular serotonin levels, which are already constitutively elevated in these animals.
-
Absence of Chronic Effects: Chronic treatment with SSRIs is known to induce neuroadaptive changes, such as alterations in receptor density and neurogenesis. In SERT knockout mice, many of these chronic effects of other SSRIs are absent, suggesting that they are downstream consequences of sustained SERT inhibition.[2] A similar lack of chronic effects would be expected with Zimelidine.
Comparative Data from SSRI Studies in SERT Knockout Mice
To illustrate the principles of validating SSRI mechanisms using knockout models, the following table summarizes key findings from studies on other SSRIs. This data provides a framework for understanding the expected outcomes for Zimelidine.
| Parameter | Wild-Type Mice + SSRI | SERT KO Mice + SSRI | Interpretation for Zimelidine's Mechanism |
| Forced Swim Test Immobility | Decreased | No significant change | Confirms SERT as the primary target for the antidepressant-like effect. |
| Extracellular Serotonin Levels | Increased | No further increase above already elevated baseline | Demonstrates that the drug's effect on serotonin levels is mediated by SERT. |
| Hippocampal Neurogenesis (Chronic) | Increased | No significant change | Indicates that long-term neuroadaptive changes are dependent on initial SERT inhibition. |
Experimental Protocols
Below are detailed methodologies for key experiments typically employed in the validation of SSRI action using knockout animal models. These protocols are representative of the approaches that would be used to study Zimelidine.
Serotonin Transporter Knockout Mouse Model
-
Generation: Mice with a targeted disruption of the Slc6a4 gene (the gene encoding SERT) are generated using standard homologous recombination techniques in embryonic stem cells. Heterozygous (SERT+/-) and homozygous (SERT-/-) knockout mice, along with their wild-type (SERT+/+) littermates, are used for experiments to control for genetic background.
-
Genotyping: Genomic DNA is extracted from tail biopsies, and PCR is performed using specific primers to distinguish between the wild-type and knockout alleles.
-
Animal Husbandry: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All behavioral testing is conducted during the light phase.
Behavioral Testing: Forced Swim Test
-
Apparatus: A cylindrical glass container (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.
-
-
Drug Administration: Zimelidine or a vehicle control would be administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.
Neurochemical Analysis: In Vivo Microdialysis
-
Surgical Procedure: Mice are anesthetized, and a guide cannula is stereotaxically implanted into a brain region of interest, such as the hippocampus or prefrontal cortex.
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of Zimelidine or vehicle.
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizing the Pathways and Logic
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and the logical framework for validating Zimelidine's mechanism of action.
Caption: Mechanism of action of Zimelidine at the synapse.
Caption: Workflow for validating Zimelidine's mechanism.
Caption: Logical relationship of Zimelidine, SERT, and its effect.
Conclusion
While direct experimental validation of Zimelidine in SERT knockout models is absent from the scientific literature, the extensive body of research on other SSRIs in these models provides a robust framework for understanding its mechanism of action. The predicted insensitivity of SERT knockout mice to Zimelidine would strongly corroborate that its therapeutic effects are mediated through the selective inhibition of the serotonin transporter. This comparative guide underscores the critical role of knockout animal models in modern pharmacology for the precise validation of drug mechanisms, a principle that remains highly relevant for the development of novel therapeutics.
References
- 1. Mouse strain differences in SSRI sensitivity correlate with serotonin transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Contributions of Serotonin Transporter Inhibition to the Acute and Chronic Actions of Fluoxetine and Citalopram in the SERT Met172 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perinatal vs Genetic Programming of Serotonin States Associated with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of zimelidine on serotoninergic and noradrenergic neurons after repeated administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of radiolabeled analogs of the antidepressant drug zimelidine as potential SPECT-ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of the safety profiles of first-generation SSRIs
A comprehensive analysis of the safety and tolerability of the first wave of selective serotonin reuptake inhibitors—fluoxetine, paroxetine, sertraline, fluvoxamine, and citalopram—reveals a class of antidepressants with a generally favorable safety profile compared to their predecessors, though with distinct differences among them in adverse event profiles. While all five drugs share a common mechanism of action by selectively inhibiting the reuptake of serotonin, their unique pharmacokinetic and pharmacodynamic properties contribute to variations in their side effects. This guide provides a comparative review for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols for safety assessment, and visualizing the logical flow of a safety profile comparison.
Comparative Analysis of Adverse Events
The first-generation selective serotonin reuptake inhibitors (SSRIs) marked a significant advancement in the treatment of depression, largely due to their improved safety and tolerability over older drug classes like tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). However, they are not without side effects. The most commonly reported adverse events across the class include gastrointestinal disturbances (nausea, diarrhea), sexual dysfunction, sleep disturbances (insomnia, somnolence), and activating or sedating effects.[1][2]
A meta-analysis of 20 short-term comparative studies of citalopram, fluoxetine, fluvoxamine, paroxetine, and sertraline found no significant differences in overall efficacy, but did highlight variations in their side effect profiles.[1] Prescription-event monitoring has shown a higher overall incidence of adverse events associated with fluvoxamine compared to fluoxetine, sertraline, and paroxetine.[1]
| Adverse Event | Fluoxetine | Paroxetine | Sertraline | Fluvoxamine | Citalopram |
| Nausea/Vomiting | More frequent than TCAs | Higher incidence | Higher rate of diarrhea | Higher incidence of GI disturbances | Generally well-tolerated |
| Sexual Dysfunction | Less likely than paroxetine and sertraline | Highest rate | More likely than fluoxetine and fluvoxamine | Less likely than paroxetine and sertraline | Associated with loss of libido |
| Insomnia/Agitation | Higher rates of anxiety and agitation | Less likely to cause insomnia | Higher rates of anxiety and agitation | - | Low rates of insomnia and anxiety |
| Somnolence/Sedation | - | Higher rate of drowsiness | - | Higher incidence of sedation | - |
| Weight Changes | Associated with weight loss | Associated with weight gain | - | - | - |
| Discontinuation Syndrome | Lower occurrence | Highest incidence | More common | More common | Lower occurrence |
| Dry Mouth | - | More likely | - | - | More likely |
| Headache | - | - | Higher level | - | - |
This table is a synthesis of qualitative and some quantitative findings from multiple sources and may not represent head-to-head trial data for all comparisons. Incidence rates can vary based on study design, patient population, and dosage.
Key Comparative Findings:
-
Gastrointestinal Distress: Nausea is a common side effect of all SSRIs, particularly at the beginning of treatment.[2] Fluvoxamine and paroxetine have been noted for a higher incidence of gastrointestinal reactions.[1] Sertraline is associated with a higher rate of diarrhea.[3]
-
Sexual Dysfunction: This is a well-documented side effect of SSRIs. Paroxetine appears to have the highest rate of sexual dysfunction, while fluoxetine and fluvoxamine may be less likely to cause these side effects.[2] Citalopram has also been associated with loss of libido.[2]
-
Activating and Sedating Effects: Fluoxetine and sertraline are more frequently associated with anxiety, agitation, and insomnia.[2][3] Conversely, paroxetine is more likely to cause drowsiness and sedation.[1][2] Citalopram and its enantiomer escitalopram are generally associated with low rates of insomnia and anxiety.[2]
-
Weight Changes: Fluoxetine has been linked to a higher incidence of weight loss, whereas paroxetine is more commonly associated with weight gain.[1]
-
Discontinuation Syndrome: Abruptly stopping SSRI treatment can lead to withdrawal-like symptoms. This syndrome is most common with SSRIs that have shorter half-lives and inactive metabolites, with the highest incidence reported for paroxetine, followed by fluvoxamine and sertraline.[2] Fluoxetine, with its long half-life, has a lower occurrence of discontinuation symptoms.[2]
Experimental Protocols for Safety Assessment
The evaluation of the safety and tolerability of first-generation SSRIs in clinical trials follows a standardized and rigorous methodology to ensure patient safety and to accurately characterize the adverse event profile of each drug. These protocols are designed to systematically identify, document, and analyze any untoward medical occurrences.
Key Components of a Standard Safety Assessment Protocol:
-
Study Design: Pivotal clinical trials for antidepressants are typically randomized, double-blind, and placebo-controlled. This design is crucial to differentiate between adverse events caused by the drug and those that may be due to the underlying condition or placebo effect.
-
Patient Population: Study participants are carefully selected based on inclusion and exclusion criteria to ensure a homogenous population and to minimize confounding factors.
-
Adverse Event (AE) Monitoring and Reporting:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical trial staff at any time.
-
Systematic Inquiry: At each study visit, investigators use a structured approach to ask patients about the occurrence of specific, common adverse events. This is often done using a standardized checklist or a patient-reported outcome (PRO) measure.
-
Patient-Reported Outcome (PRO) Measures: Validated questionnaires are increasingly used to capture the patient's perspective on side effects. An example is the Antidepressant Side-Effect Checklist (ASEC) , which systematically assesses 21 common adverse events.
-
-
Assessment of Adverse Events: For each reported AE, the following information is meticulously recorded in the Case Report Form (CRF):
-
Description of the event: A clear and concise description of the symptom.
-
Onset and duration: When the event started and how long it lasted.
-
Severity: Typically graded on a scale (e.g., mild, moderate, severe).
-
Seriousness: Assessed based on regulatory definitions (e.g., results in death, is life-threatening, requires hospitalization).
-
Causality: The investigator's assessment of the relationship between the study drug and the adverse event (e.g., related, possibly related, not related).
-
Action taken: Any interventions or changes in the study drug administration.
-
Outcome: The resolution of the adverse event.
-
-
Clinical and Laboratory Assessments:
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals.
-
Electrocardiograms (ECGs): ECGs are performed to assess for any cardiac effects, such as QT interval prolongation, which has been a concern with citalopram at higher doses.[3]
-
Laboratory Tests: Blood and urine samples are collected at baseline and at specified time points during the trial to monitor hematology, blood chemistry, and liver function.
-
-
Data Analysis: The incidence of adverse events is calculated for both the treatment and placebo groups. Statistical analyses are performed to determine if there is a significantly higher incidence of any particular adverse event in the group receiving the active drug.
Logical Workflow for Comparative Safety Profile Assessment
The process of comparing the safety profiles of multiple drugs, such as the first-generation SSRIs, involves a systematic and multi-faceted approach. The following diagram illustrates the logical workflow from initial data collection to the final comparative assessment.
Caption: Logical workflow for comparing the safety profiles of first-generation SSRIs.
Serotonergic Signaling Pathway and SSRI Mechanism of Action
The therapeutic effects and many of the side effects of SSRIs stem from their ability to modulate serotonergic neurotransmission. The following diagram illustrates the basic mechanism of action of SSRIs at the synapse.
Caption: SSRIs block the reuptake of serotonin, increasing its availability in the synapse.
References
- 1. A comparison of fluvoxamine, fluoxetine, sertraline and paroxetine examined by observational cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressants: Comparison of SSRIs [emedexpert.com]
- 3. Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zimelidine Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Zimelidine Dihydrochloride, a selective serotonin reuptake inhibitor (SSRI), requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step information for its safe disposal, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. The compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A dust mask or respirator if handling fine powders.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Quantitative Hazard Data Summary
For quick reference, the key hazard classifications for this compound are summarized in the table below.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that it is a brominated organic compound, which places it in a specific category of chemical waste.
Step 1: Waste Identification and Segregation
-
Identify the waste as "Halogenated Organic Waste." Because this compound contains bromine, it must not be mixed with non-halogenated organic waste.[3]
-
Use a designated, properly labeled, and sealed waste container for halogenated organic compounds.
Step 2: Preparing for Disposal
-
For small quantities of this compound, ensure it is in a secure, sealed container to prevent accidental spillage or release of dust.
-
If dealing with a solution, do not dispose of it down the drain.[3] It should be collected in the designated halogenated organic liquid waste container.
Step 3: Adherence to Institutional and Local Regulations
-
The overarching principle for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of pharmaceutical and halogenated organic waste. They will provide information on approved waste management vendors and procedures.
Step 4: Professional Waste Management
-
Arrange for the collection of the segregated halogenated organic waste by a licensed hazardous waste disposal company. These companies are equipped to handle and treat such chemicals in an environmentally sound manner, typically through high-temperature incineration.[3][4]
Important Note: No specific experimental protocols for the chemical neutralization or degradation of this compound for routine laboratory disposal are readily available. Therefore, reliance on professional hazardous waste management services is the recommended and safest approach.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding their commitment to environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
